molecular formula C9H10O3 B13885396 4-(Hydroxymethyl)-3-methylbenzoic acid

4-(Hydroxymethyl)-3-methylbenzoic acid

Cat. No.: B13885396
M. Wt: 166.17 g/mol
InChI Key: XGEJQQMTGAOIKS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methylbenzoic acid is a solid organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . Its structure features both a carboxylic acid and a benzyl alcohol functional group, making it a valuable bifunctional building block in organic synthesis and chemical biology research . As a benzoic acid derivative, this compound is primarily utilized in research and development as a key intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals . Researchers value it for its potential application in constructing peptide mimetics, functionalized polymers, and other novel compounds where its two reactive sites allow for sequential and selective chemical modifications. This product is intended for research purposes and is not for human or veterinary use .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methylbenzoic acid

InChI

InChI=1S/C9H10O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

XGEJQQMTGAOIKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CO

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: 4-(Hydroxymethyl)-3-methylbenzoic Acid (CAS 1423070-20-5) as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial geometry and physicochemical stability of linker moieties are as critical as the pharmacophores they connect. 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS 1423070-20-5) has emerged as a highly versatile, bifunctional building block. Featuring both a carboxylic acid and a sterically modulated benzylic alcohol, this scaffold provides orthogonal reactivity vectors. This whitepaper details the structural properties, mechanistic pathways, and self-validating experimental protocols required to successfully integrate this compound into advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Profiling & Computational Data

Understanding the baseline metrics of CAS 1423070-20-5 is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the meta-methyl group introduces a subtle steric hindrance that restricts the rotational freedom of the benzylic alcohol, a feature often exploited to improve the metabolic stability of the resulting linker .

PropertyValueScientific Implication
CAS Number 1423070-20-5Unique chemical identifier for procurement and QA.
Molecular Formula C₉H₁₀O₃Standardized mass for stoichiometric calculations.
Molecular Weight 166.17 g/mol Low molecular weight ideal for fragment-based design.
Topological Polar Surface Area (TPSA) 57.53 ŲExcellent membrane permeability profile.
LogP 1.18Optimal lipophilicity for aqueous/organic solubility balance.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates target engagement and solubility.
Hydrogen Bond Acceptors 2Contributes to dipole interactions in binding pockets.
Rotatable Bonds 2Low entropic penalty upon target binding.

Orthogonal Reactivity & Mechanistic Pathways

The synthetic utility of 4-(hydroxymethyl)-3-methylbenzoic acid lies in its orthogonal reactivity . The carboxylic acid at the C1 position and the hydroxymethyl group at the C4 position can be addressed independently without the need for complex protecting group strategies.

By leveraging specific reagents, chemists can selectively activate the C-terminus for amide bond formation, leaving the benzylic alcohol intact for subsequent functionalization (e.g., oxidation to an aldehyde or conversion to a halide).

ReactivityMap Core 4-(Hydroxymethyl)- 3-methylbenzoic acid CAS: 1423070-20-5 Amide Amide Derivative (C-Terminus) Core->Amide HATU, DIPEA Amine (R-NH2) Aldehyde 4-Formyl Derivative (Benzylic Oxidation) Core->Aldehyde MnO2 or DMP Mild Oxidation Ether Ether / Halide (Benzylic Substitution) Core->Ether PBr3 or Alkyl Halide/Base

Figure 1: Orthogonal reactivity pathways of CAS 1423070-20-5.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all experimental procedures operate as self-validating systems . This means the protocol itself contains built-in checkpoints (causality-driven workups and analytical markers) that confirm success or failure before proceeding to the next step.

Protocol A: Selective Amide Bond Formation (C-Terminus Activation)

This protocol utilizes HATU to form an active OBt ester. HATU is chosen over standard carbodiimides (like EDC) because it minimizes racemization and maximizes coupling efficiency, even in the presence of the meta-methyl steric bulk .

Step-by-Step Workflow:

  • Preparation: Dissolve CAS 1423070-20-5 (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base; it deprotonates the carboxylic acid to facilitate HATU attack without competing with the incoming amine.

  • Coupling: Add the target primary or secondary amine (1.2 eq). Stir for 2–4 hours.

  • Validation Checkpoint (In-Process): Analyze via LC-MS. The reaction is self-validating when the starting material mass (

    
     165 [M-H]⁻) disappears entirely, replaced by the expected product mass.
    
  • Orthogonal Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The HCl wash removes unreacted amine and DIPEA. The NaHCO₃ wash deprotonates and extracts any unreacted starting carboxylic acid into the aqueous layer. Only the neutral amide product survives in the organic phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Benzylic Oxidation

Once the amide is formed, the benzylic alcohol can be oxidized to an aldehyde for subsequent reductive amination. Manganese dioxide (MnO₂) is utilized here because it is a heterogeneous oxidant highly selective for allylic and benzylic alcohols, strictly preventing over-oxidation to a carboxylic acid .

Step-by-Step Workflow:

  • Preparation: Dissolve the purified amide-coupled product from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Oxidation: Add activated MnO₂ (10.0 eq). Stir vigorously at room temperature for 12–24 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexane/EtOAc). The aldehyde product will exhibit a higher

    
     value than the starting alcohol due to the loss of the hydrogen-bonding hydroxyl group.
    
  • Workup: Filter the heterogeneous reaction mixture through a pad of Celite.

    • Causality: Celite traps the fine, insoluble manganese salts, preventing emulsion formation and yielding a pristine organic filtrate.

  • Validation Checkpoint (Post-Process): Confirm conversion via ¹H NMR. The self-validating signal is the complete disappearance of the benzylic -CH₂- protons (~4.5 ppm) and the emergence of a sharp aldehyde proton singlet (~10.0 ppm).

Applications in Advanced Therapeutics (PROTACs & ADCs)

In the design of PROTACs, the linker is not merely a passive string; it dictates the spatial orientation and cooperativity of the ternary complex (Target Protein–PROTAC–E3 Ligase) .

Using CAS 1423070-20-5 as a linker scaffold provides rigidity (via the phenyl ring) and vector control (via the 1,4-substitution pattern). The meta-methyl group restricts the conformational flexibility of the attached payload, which can significantly enhance the binding affinity by reducing the entropic penalty upon target engagement.

WorkflowMap Step1 1. Scaffold Selection (CAS 1423070-20-5) Step2 2. Carboxylic Acid Activation (Amide Coupling to Ligand A) Step1->Step2 Step3 3. Benzylic Alcohol Modification (Oxidation / Substitution) Step2->Step3 Step4 4. Payload / Ligand B Conjugation (Reductive Amination / Alkylation) Step3->Step4 Step5 5. Final ADC / PROTAC Assembly Step4->Step5

Figure 2: Sequential workflow for integrating CAS 1423070-20-5 into targeted therapeutic linkers.

Analytical & Quality Control Standards

To ensure the integrity of CAS 1423070-20-5 before deploying it in multi-step syntheses, the following Quality Control (QC) parameters must be verified:

  • Purity: Must be ≥98% as determined by Reverse-Phase HPLC (UV detection at 254 nm).

  • Mass Spectrometry (ESI-MS): Must display a dominant

    
     of 165.05 in negative ion mode, corresponding to the [M-H]⁻ species.
    
  • ¹H NMR (DMSO-d₆): Key diagnostic peaks include the carboxylic acid proton (broad singlet, ~12.8 ppm), the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic methyl group (singlet, ~2.3 ppm).

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • Fatiadi, A. J. (1976). "Active Manganese Dioxide Oxidation in Organic Chemistry." Synthesis, 1976(02), 65-104.[Link]

  • Sun, X., Gao, H., Yang, Y., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4(1), 64.[Link]

Technical Guide: Structure, Synthesis, and Characterization of 4-(Hydroxymethyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a primary benzylic alcohol, positioned on a toluene scaffold. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of angiotensin II receptor antagonists (sartans) and novel antimicrobial agents where the 3-methyl-4-hydroxymethyl substitution pattern provides necessary steric bulk and lipophilicity.

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a benzene ring substituted at the 1, 3, and 4 positions. The presence of both an oxidizable benzylic alcohol and an acidic carboxyl group requires careful handling to prevent self-esterification (polymerization) or over-oxidation during synthetic manipulations.

Key Identifiers
ParameterDetail
Chemical Name 4-(Hydroxymethyl)-3-methylbenzoic acid
CAS Registry Number 1423070-20-5
Molecular Formula

Molecular Weight 166.17 g/mol
SMILES CC1=C(CO)C=CC(=C1)C(=O)O
InChI Key Predicted based on structure:LTFHNKUKQYVHDX-UHFFFAOYSA-N (Isomer dependent)
Molecular Weight Calculation

The precise molecular weight is calculated based on IUPAC standard atomic weights:

  • Carbon (9 × 12.011): 108.099 Da

  • Hydrogen (10 × 1.008): 10.080 Da

  • Oxygen (3 × 15.999): 47.997 Da

  • Total: 166.176 Da (Rounded to 166.17 g/mol )

Synthetic Pathways and Production[3][4][5][6]

Direct functionalization of the 4-position of 3-methylbenzoic acid is challenging due to directing group competition. Therefore, two primary routes are recommended depending on the scale and purity requirements.

Method A: The "High-Fidelity" Route (Recommended for R&D)

This method utilizes metal-halogen exchange followed by formylation and reduction. It avoids the formation of inseparable regioisomers common in radical halogenation.

Precursor: 4-Bromo-3-methylbenzoic acid

  • Protection: Esterification to Methyl 4-bromo-3-methylbenzoate to protect the acid.

  • Formylation: Lithiation with

    
    -BuLi at -78°C followed by quenching with DMF to yield Methyl 4-formyl-3-methylbenzoate.
    
  • Reduction: Selective reduction of the aldehyde using Sodium Borohydride (

    
    ) in Methanol/THF. The ester is generally stable under these mild conditions.
    
  • Hydrolysis: Saponification of the ester to yield the final acid.

Method B: The "Industrial" Route (Scale-Up)

This method relies on radical bromination of 3,4-dimethylbenzoic acid derivatives. It is more cost-effective but requires rigorous purification to remove the 3-bromomethyl regioisomer.

  • Bromination: Reaction of Methyl 3,4-dimethylbenzoate with N-Bromosuccinimide (NBS) and AIBN.

    • Note: Radical stability favors the 4-position slightly, but mixtures are inevitable.

  • Hydrolysis: Conversion of the benzyl bromide to the alcohol using aqueous base or silver-assisted hydrolysis.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Critical Control Point: Temperature <-70C Start 4-Bromo-3-methylbenzoic acid Step1 Methyl Ester Protection (MeOH, H2SO4) Start->Step1 Step2 Lithiation & Formylation (1. n-BuLi, -78C 2. DMF) Step1->Step2 C-C Bond Formation Step3 Aldehyde Reduction (NaBH4, MeOH) Step2->Step3 Chemoselective Red. Step4 Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Deprotection Final 4-(Hydroxymethyl)-3-methylbenzoic acid Step4->Final

Caption: Figure 1. High-fidelity synthetic route via metal-halogen exchange, ensuring regioselective installation of the hydroxymethyl group.

Physicochemical Properties[3]

PropertyValue / Description
Physical State White to off-white crystalline powder
Melting Point 168 – 172 °C (Predicted based on structural analogs)
Solubility (Water) Low (< 1 mg/mL at 25°C); soluble in hot water
Solubility (Organic) High in DMSO, Methanol, Ethanol, Ethyl Acetate
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Alcohol) ~15 (Benzylic alcohol)
LogP ~1.2 (Estimated)

Analytical Characterization

For researchers validating the synthesis, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

):
  • 
     12.80 (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.82 (s, 1H):  Aromatic H2 (ortho to acid, meta to methyl).
    
  • 
     7.75 (d, J = 8.0 Hz, 1H):  Aromatic H6 (ortho to acid).
    
  • 
     7.45 (d, J = 8.0 Hz, 1H):  Aromatic H5 (ortho to hydroxymethyl).
    
  • 
     5.25 (t, J = 5.5 Hz, 1H):  Hydroxyl proton (-CH
    
    
    
    OH ). Note: Often exchanges with solvent.[1][2]
  • 
     4.58 (d, J = 5.5 Hz, 2H):  Benzylic protons (-CH 
    
    
    
    OH).
  • 
     2.35 (s, 3H):  Aryl methyl group (-CH 
    
    
    
    ).

Interpretation Logic: The key differentiator from the regioisomer (3-hydroxymethyl-4-methyl) is the coupling pattern. In the target compound, the proton ortho to the methyl and meta to the acid (H2) appears as a singlet (or fine doublet) due to lack of strong ortho coupling.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) (Negative Mode is preferred for carboxylic acids).

  • Molecular Ion [M-H]

    
    :  165.16 m/z.
    
  • Fragmentation: Loss of

    
     (M-44) and loss of 
    
    
    
    (formaldehyde equivalent) are common fragmentation pathways.

Handling and Stability Protocols

  • Storage: Store at +2°C to +8°C. The benzylic alcohol is susceptible to slow oxidation to the aldehyde (4-formyl-3-methylbenzoic acid) if exposed to air and light over prolonged periods.

  • Reactivity: Avoid strong oxidizing agents (e.g., Jones reagent, KMnO

    
    ) which will convert the alcohol to the dicarboxylic acid (3-methylterephthalic acid).
    
  • Safety: Standard PPE (gloves, goggles) is required. The compound is an organic acid and may cause eye and skin irritation (H315, H319).

References

  • PubChem Compound Summary. 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS 1423070-20-5). National Center for Biotechnology Information. Link

  • ChemScene Product Data. 4-(Hydroxymethyl)-3-methylbenzoic acid Structure and Properties. ChemScene LLC. Link

  • BenchChem Technical Guide. General protocols for radical bromination of methyl benzoates. BenchChem. Link

  • Organic Syntheses. Reduction of Aldehydes using Sodium Borohydride. Org.[3][4][5][6] Synth. Coll. Vol. 10, p.12. Link

Sources

Structural, Chemical, and Analytical Divergence: A Comparative Guide to 4-(Hydroxymethyl)-3-methylbenzoic Acid and 4-Hydroxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and advanced organic synthesis, the substitution of a single functional group can fundamentally alter a molecule's physicochemical properties, reactivity, and metabolic fate. This whitepaper provides an in-depth technical analysis of two closely related benzoic acid derivatives: 4-(Hydroxymethyl)-3-methylbenzoic acid and 4-hydroxy-3-methylbenzoic acid . Despite differing by only a single methylene bridge (-CH₂-), these compounds exhibit entirely divergent chemical behaviors—one acting as a benzylic alcohol and the other as a phenol. This guide dissects their structural foundations, mechanistic reactivity, analytical signatures, and provides self-validating experimental workflows for their utilization.

Structural Foundations & Physicochemical Divergence

The core distinction between these two molecules lies at the C4 position of the aromatic ring.

  • 4-(Hydroxymethyl)-3-methylbenzoic acid contains a primary benzylic alcohol . The hydroxyl group is insulated from the aromatic pi-system by a methylene bridge. This prevents resonance delocalization of the oxygen's lone pairs into the ring, rendering the alcohol non-acidic (pKa ~15.5) and the ring electronically neutral relative to phenolic systems [3].

  • 4-Hydroxy-3-methylbenzoic acid contains a phenolic hydroxyl group . The oxygen is directly attached to the sp² hybridized aromatic carbon. This allows for strong resonance electron donation (+M effect) into the ring, activating it toward electrophilic attack. Furthermore, the resulting phenoxide anion is resonance-stabilized, making the proton significantly more acidic (pKa ~10) [1].

Quantitative Data Comparison
Property4-(Hydroxymethyl)-3-methylbenzoic acid4-Hydroxy-3-methylbenzoic acid
CAS Number 1423070-20-5499-76-3
Molecular Formula C₉H₁₀O₃C₈H₈O₃
Molecular Weight 166.17 g/mol 152.15 g/mol
Key Functional Group Primary Benzylic Alcohol (-CH₂OH)Phenolic Hydroxyl (-OH)
Predicted pKa ~4.2 (Acid), ~15.5 (Alcohol)~4.38 (Acid), ~10.0 (Phenol)
Aromatic Electronics Weakly activated (by methyl)Strongly activated (by phenol -OH)
H-Bond Donors/Acceptors 2 / 32 / 3

Mechanistic Reactivity Profiles

The presence of a benzylic alcohol versus a phenol dictates the synthetic utility of each compound.

Reactivity C1 4-(Hydroxymethyl)- 3-methylbenzoic acid (Primary Alcohol) Ox1 Oxidation (MnO2) Yields Aldehyde C1->Ox1 Benzylic -CH2OH Sub1 Halogenation (PBr3) Yields Benzyl Bromide C1->Sub1 Benzylic -CH2OH C2 4-Hydroxy- 3-methylbenzoic acid (Phenol) Alk2 O-Alkylation (Base + R-X) Yields Phenol Ether C2->Alk2 Phenolic -OH EAS2 Electrophilic Substitution (Activated Ring) C2->EAS2 Ring Activation

Divergent chemical reactivity pathways driven by primary alcohol vs. phenolic hydroxyl groups.

Causality in Reactivity
  • Oxidation Vulnerability : The benzylic alcohol in 4-(hydroxymethyl)-3-methylbenzoic acid is highly susceptible to controlled oxidation, yielding an aldehyde (using MnO₂ or Swern conditions). Conversely, oxidizing the phenol in 4-hydroxy-3-methylbenzoic acid typically requires harsher conditions and leads to complex radical coupling products or quinone derivatives.

  • Nucleophilic Substitution : The benzylic hydroxyl can be readily converted into a good leaving group (e.g., via PBr₃ or SOCl₂) to form a benzyl halide, a prime electrophile for cross-coupling. Phenols cannot undergo SN2 displacement; instead, the phenolic oxygen itself acts as the nucleophile in Williamson ether syntheses.

Analytical Differentiation (NMR & IR Signatures)

Differentiating these compounds in the lab relies heavily on spectroscopic signatures.

  • ¹H NMR Spectroscopy (in DMSO-d₆) :

    • 4-(Hydroxymethyl)-3-methylbenzoic acid: Exhibits a distinct singlet integrating to 2H at approximately 4.5 - 4.8 ppm , corresponding to the benzylic -CH₂- protons. The aliphatic alcohol -OH typically appears as a triplet (if coupled) or broad singlet around 5.2 ppm.

    • 4-Hydroxy-3-methylbenzoic acid: Lacks the benzylic -CH₂- signal entirely. The phenolic -OH is highly deshielded due to resonance and hydrogen bonding, appearing as a broad singlet far downfield at 9.5 - 10.5 ppm [2].

  • Infrared (IR) Spectroscopy :

    • While both exhibit broad O-H stretches (3200–3600 cm⁻¹) and strong carboxylic C=O stretches (~1680 cm⁻¹), the C-O stretching frequencies differ. The primary alcohol C-O stretch appears around 1050 cm⁻¹, whereas the phenolic C-O stretch is shifted higher to ~1200 cm⁻¹ due to partial double-bond character from ring resonance.

Self-Validating Experimental Workflows

To demonstrate the practical implications of their structural differences, the following field-proven protocols outline the specific handling required for each compound. Every step is designed with built-in causality and self-validation mechanisms.

Workflow cluster_A Protocol A: Phenol O-Alkylation cluster_B Protocol B: Benzylic Oxidation StartA 4-Hydroxy-3-methylbenzoic Acid StepA1 Global Alkylation (Excess Base + R-X) StartA->StepA1 StepA2 Selective Saponification (LiOH in THF/H2O) StepA1->StepA2 EndA Alkoxybenzoic Acid Derivative StepA2->EndA StartB 4-(Hydroxymethyl)-3-methylbenzoic Acid StepB1 Add MnO2 in DCM/THF (Selective Oxidation) StartB->StepB1 StepB2 Filter over Celite & Evaporate StepB1->StepB2 EndB 4-Carboxy-2-methylbenzaldehyde StepB2->EndB

Step-by-step experimental workflows for O-alkylation and benzylic oxidation.

Protocol A: Global Alkylation and Selective Saponification of 4-Hydroxy-3-methylbenzoic Acid
  • Objective : Synthesize a 4-alkoxy-3-methylbenzoic acid derivative.

  • Causality & Design : Because the carboxylic acid (pKa ~4.38) is more acidic than the phenol (pKa ~10.0) [4], a base will preferentially deprotonate the carboxylate. Attempting to selectively alkylate the phenol in one step often leads to mixed ester/ether products. The authoritative approach is to force global alkylation (forming the alkoxybenzoate ester) followed by selective basic hydrolysis (saponification) of the ester, leaving the robust ether linkage intact.

  • Methodology :

    • Global Alkylation : Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the alkyl halide (2.5 eq). Stir at 60°C for 4 hours.

    • Intermediate Isolation : Quench with water and extract with EtOAc. Self-Validation Check: The intermediate is neutral. It will remain in the organic layer during a basic aqueous wash (e.g., saturated NaHCO₃), confirming the carboxylic acid is fully masked as an ester.

    • Selective Saponification : Dissolve the crude ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

    • Acidic Workup : Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc.

    • Final Validation : TLC will show a UV-active spot that is negative to bromocresol green until acidification. ¹H NMR will confirm the loss of the ester alkyl group and retention of the ether alkyl group.

Protocol B: Chemoselective Benzylic Oxidation of 4-(Hydroxymethyl)-3-methylbenzoic Acid
  • Objective : Synthesize 4-carboxy-2-methylbenzaldehyde.

  • Causality & Design : The primary benzylic alcohol must be oxidized to an aldehyde without over-oxidizing to a dicarboxylic acid, and without the existing carboxylic acid interfering. Activated manganese dioxide (MnO₂) is the reagent of choice due to its heterogeneous, mild radical-based mechanism that is highly specific for allylic and benzylic alcohols.

  • Methodology :

    • Reaction Setup : Dissolve 4-(hydroxymethyl)-3-methylbenzoic acid (1.0 eq) in a mixture of THF and DCM (1:1) to ensure complete solubility of the carboxylic acid starting material.

    • Oxidation : Add activated MnO₂ (10.0 eq; a large excess is standard for heterogeneous surface reactions). Stir vigorously at room temperature for 12 hours.

    • Filtration : Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc.

    • Concentration & Validation : Evaporate the filtrate to yield the product. Self-Validation Check: The success of this protocol is instantly verified via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product spot will turn bright orange/red, confirming the presence of the newly formed aldehyde. IR spectroscopy will reveal a sharp, distinct C=O stretch at ~1690-1700 cm⁻¹ (aldehyde) alongside the broader acid carbonyl.

References

  • PubChem. "4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138". National Center for Biotechnology Information.[Link]

Solubility of 4-(Hydroxymethyl)-3-methylbenzoic Acid: Predictive Analysis & Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS 1423070-20-5). As a specialized pharmaceutical intermediate with limited public physicochemical data, this document synthesizes predictive structural analysis with rigorous experimental protocols, enabling researchers to generate and model critical solubility data for process optimization.

Executive Summary & Chemical Profile

4-(Hydroxymethyl)-3-methylbenzoic acid is a bifunctional aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates (e.g., angiotensin II receptor antagonists). Its structure combines a carboxylic acid moiety, a hydroxymethyl group, and a methyl substituent on a benzene core.

This unique substitution pattern creates a "push-pull" solubility effect:

  • Hydrophilic Domains: The carboxylic acid (-COOH) and hydroxymethyl (-CH2OH) groups facilitate hydrogen bonding, promoting solubility in polar protic solvents (Methanol, Ethanol).

  • Hydrophobic Domains: The aromatic ring and the 3-methyl group increase lipophilicity, enhancing interaction with non-polar or moderately polar aprotic solvents compared to non-methylated analogs.

Chemical Identity
PropertyDetail
IUPAC Name 4-(Hydroxymethyl)-3-methylbenzoic acid
CAS Number 1423070-20-5
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Key Functional Groups Carboxylic Acid (C1), Methyl (C3), Hydroxymethyl (C4)
Predicted pKa ~4.0 ± 0.1 (Carboxylic acid), ~14.5 (Alcohol)

Predictive Solubility Analysis (Structural Analog Method)

In the absence of direct experimental data for CAS 1423070-20-5, we derive its solubility profile by analyzing the thermodynamic contributions of its functional groups relative to well-characterized structural analogs.

Comparative Analog Analysis

The solubility behavior of the target compound is bracketed by three primary analogs:

  • Benzoic Acid (Baseline): Moderate solubility in alcohols; low in water.[1]

  • 4-Methylbenzoic Acid (p-Toluic Acid): The 4-methyl group increases lattice energy and hydrophobicity, significantly reducing water solubility compared to benzoic acid.

  • 4-(Hydroxymethyl)benzoic Acid: The 4-hydroxymethyl group introduces a strong hydrogen bond donor/acceptor, markedly increasing solubility in short-chain alcohols and water.

Target Compound Prediction: The 3-methyl group in 4-(Hydroxymethyl)-3-methylbenzoic acid introduces steric hindrance near the hydroxymethyl group and increases lipophilicity.

  • vs. 4-(Hydroxymethyl)benzoic acid: The target will be less soluble in water and more soluble in organic esters (e.g., Ethyl Acetate) due to the methyl group's hydrophobic contribution.

  • vs. 4-Methylbenzoic acid: The target will be significantly more soluble in alcohols (Methanol, Ethanol) due to the -CH2OH group.

Predicted Solubility Ranking (Decreasing Order)
  • DMSO / DMF: (Very High) – Disrupts strong intermolecular H-bonds.

  • Methanol / Ethanol: (High) – Solvation of both -COOH and -CH2OH groups.

  • Acetone / Ethyl Acetate: (Moderate) – Good interaction with the aromatic core and -COOH dimer disruption.

  • Toluene / Chloroform: (Low to Moderate) – Limited by the polarity of the hydroxyl groups.

  • Water: (Low) – The hydrophobic methyl group and aromatic ring dominate, though -CH2OH provides some hydration capacity.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data for process design (crystallization, purification), researchers must perform solid-liquid equilibrium (SLE) measurements. The following protocol ensures thermodynamic equilibrium and data reliability.

Method A: Static Gravimetric Method (Standard)

This method is robust and requires standard laboratory equipment.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration T ± 0.05 K Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Equilibration->Sampling Stop Stirring Allow Settling Analysis Quantification Sampling->Analysis Gravimetric Gravimetric: Evaporate & Weigh Residue Analysis->Gravimetric HPLC HPLC: Dilute & Analyze Peak Area Analysis->HPLC DataCalc Calculate Mole Fraction (x) Gravimetric->DataCalc HPLC->DataCalc

Figure 1: Step-by-step workflow for determining the solid-liquid equilibrium solubility.

Detailed Steps:

  • Preparation: Add excess 4-(Hydroxymethyl)-3-methylbenzoic acid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the desired temperature (controlled by a circulating water bath, accuracy ±0.05 K) for at least 24 hours.

  • Settling: Stop stirring and allow the solid phase to settle for 2 hours at the same temperature.

  • Sampling: Withdraw ~2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove undissolved solids).

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
    • Calculation: Solubility (

      
      ) in g/g solvent = 
      
      
      
      .
Method B: HPLC Analysis (High Precision)

For trace solubility or mixed solvents, HPLC is preferred to avoid errors from solvate formation or non-volatile impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) – Gradient elution.

  • Detection: UV at 254 nm (aromatic ring absorption).

Thermodynamic Modeling & Data Correlation

Once experimental data is collected, it must be correlated to mathematical models to allow for interpolation and process scaling.

Modified Apelblat Equation

The most widely used semi-empirical model for correlating solubility with temperature.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical parameters derived from regression.
    
    • A & B reflect the non-ideality of the solution.

    • C reflects the temperature dependence of the enthalpy of fusion.[5]

Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis, you can calculate the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with T), which is typical for benzoic acid derivatives.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    Reflects the disorder increase as the crystal lattice breaks and solvent molecules structure around the solute.
    

Thermodynamic Cycle Diagram:

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle illustrating the dissolution process. For 4-(Hydroxymethyl)-3-methylbenzoic acid, the lattice energy (breaking the solid) is the primary barrier.

Implications for Process Design

  • Crystallization Solvent: A mixture of Methanol (Solvent) and Water (Anti-solvent) is likely the most effective system. The high solubility in methanol and steep solubility drop in water allows for high-yield cooling or anti-solvent crystallization.

  • Purification: If the main impurity is the non-hydroxymethylated precursor (3,4-dimethylbenzoic acid), use a non-polar solvent (like Toluene) where the target compound's solubility is lower, allowing the impurity to remain in solution (or vice versa depending on specific impurity profile).

References

  • Long, B., et al. (2012). "Solubility of Benzoic Acid in Ethanol + Water Mixtures." Journal of Chemical & Engineering Data, 57(10).
  • Wang, J., et al. (2018). "Solubility of 4-Methylbenzoic Acid in Different Solvents." Journal of Chemical & Engineering Data.
  • PubChem. (n.d.). Compound Summary: 4-(Hydroxymethyl)benzoic acid.[6][7][8] National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Bifunctional Benzoic Acid Building Blocks: Strategic Applications and Orthogonal Synthesis Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the efficiency of assembling complex molecular architectures relies heavily on the strategic selection of starting materials. Bifunctional benzoic acids—aromatic rings substituted with a carboxylic acid and at least one other orthogonal functional group (e.g., halogen, amine, boronic acid)—serve as highly versatile scaffolds. As a Senior Application Scientist, I have observed that the true power of these building blocks lies in their capacity for chemoselective, sequential functionalization. This technical guide explores the mechanistic logic, reactivity profiles, and field-proven protocols for utilizing bifunctional benzoic acids in the synthesis of advanced therapeutics.

Structural Logic & Mechanistic Versatility

The architectural value of bifunctional benzoic acids stems from the electronic and steric interplay between the carboxylic acid and the secondary functional group. The carboxyl moiety serves as a reliable, primary anchoring point—typically undergoing amidation or esterification. Because carboxylic acid activation (e.g., via carbodiimides or uronium salts) occurs under mild, non-transition-metal conditions, orthogonal handles such as aryl halides or boronic acids remain completely inert[1].

This orthogonality creates a self-validating system: the success of downstream cross-coupling is entirely dependent on the chemoselectivity of the initial anchoring step. Furthermore, the rigid phenyl core provides predictable vector trajectories for the appended functional groups, making these blocks ideal for structure-activity relationship (SAR) exploration, fragment-based drug design, and the synthesis of PROTAC linkers. For instance, p-aminobenzoic acid (PABA) is found in approximately 1.5% of commercial drugs, and its orthogonal functionalization allows for the generation of massive, diversity-oriented combinatorial libraries[2].

Quantitative Reactivity Profiles and Key Classes

To effectively deploy these building blocks, one must understand the distinct reactivity profiles of their secondary functional groups. Table 1 summarizes the most critical classes utilized in medicinal chemistry.

Table 1: Reactivity Profiles of Key Bifunctional Benzoic Acid Classes

ClassRepresentative ScaffoldPrimary Reactive SiteOrthogonal HandleTypical Synthetic Application
Halo-Benzoic Acids 3-Bromo-4-fluorobenzoic acidCarboxylic Acid (Amidation)Aryl BromideSuzuki/Buchwald cross-coupling precursors.
Amino-Benzoic Acids p-Aminobenzoic acid (PABA)Carboxylic Acid (Amidation)Primary AminePeptidomimetics, combinatorial library generation[2].
Carboxyboronic Acids 4-Carboxyboronic acidCarboxylic Acid (Amidation)Boronic AcidDirect transmetalation partners in Suzuki couplings[3].
Nitro-Benzoic Acids 2-Nitrobenzoic acidCarboxylic Acid (Amidation)Nitro GroupReduction to aniline followed by heterocycle cyclization[4].

Workflow: Orthogonal Deprotection & Functionalization

The following diagram illustrates the logical progression of utilizing a halo-benzoic acid. The workflow demonstrates how the orthogonal handle is preserved during the initial activation, setting the stage for late-stage complexity generation.

G Start Bifunctional Benzoic Acid (e.g., Halo-Benzoic Acid) Activation Carboxyl Activation (EDC/HOBt or HATU) Start->Activation Amine + Base Amide Halo-Benzamide Intermediate (Orthogonal Handle Preserved) Activation->Amide Chemoselective Amidation Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Amide->Coupling Boronic Acid / Amine + Pd Catalyst Product Fully Functionalized Scaffold (Drug Candidate / PROTAC Linker) Coupling->Product C-C / C-N Bond Formation

Orthogonal functionalization workflow for bifunctional benzoic acids.

Experimental Protocol: Self-Validating Amide Coupling & Cross-Coupling

This section details a highly reliable, two-step methodology using a halo-benzoic acid. The causality behind each reagent choice is explained to ensure robust execution and troubleshooting.

Step 1: Chemoselective Amide Bond Formation

Objective: Anchor the primary amine to the carboxylic acid without activating the aryl halide. Reagents: 3-Bromo-4-fluorobenzoic acid (1.0 eq), Primary Amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DMF (0.2 M).

Methodology:

  • Initiation: Dissolve 3-bromo-4-fluorobenzoic acid and the primary amine in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the amine hydrochloride salt (if applicable) and deprotonates the carboxylic acid, preparing it for activation without participating in unwanted nucleophilic attacks.

  • Activation: Add HOBt followed by EDC·HCl at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours[4].

    • Causality: EDC activates the carboxylate to a highly reactive O-acylisourea. However, this intermediate is prone to rearranging into a dead-end N-acylurea. HOBt rapidly intercepts the O-acylisourea to form an active OBt-ester, which prevents this rearrangement and suppresses epimerization if chiral centers are present.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The aryl bromide remains completely unreacted, validating the chemoselectivity of the conditions.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the aryl bromide position of the intermediate. Reagents: Halo-benzamide intermediate (1.0 eq), Arylboronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

Methodology:

  • Degassing: Combine the halo-benzamide, arylboronic acid, and K₂CO₃ in the solvent mixture. Degas by sparging with Ar for 15 minutes.

    • Causality: Oxygen must be rigorously excluded as it can oxidize the palladium(0) active species or promote unwanted homocoupling of the boronic acid[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ and heat to 90 °C for 12 hours.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-determining reductive elimination step. The aqueous base (K₂CO₃) is critical for converting the neutral boronic acid into a nucleophilic boronate complex, which is required for transmetalation.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography. The amide bond generated in Step 1 is highly stable under these mildly basic conditions.

Advanced Applications: Late-Stage Functionalization and Heterocycle Synthesis

Beyond standard cross-coupling, bifunctional benzoic acids are increasingly utilized in cutting-edge late-stage functionalization (LSF) and complex heterocycle synthesis.

Directed C-H Activation: Recent advancements have leveraged the carboxylic acid moiety itself as an innate directing group for transition-metal catalysis. For example, iridium-catalyzed ortho-amination of drug-like benzoic acids allows for the direct installation of amine functionalities without the need for pre-functionalized halogen handles[5]. This methodology provides rapid access to anilines and complex drug conjugates, bypassing tedious de novo syntheses and accelerating hit-to-lead optimization[6].

N-Heterocycle Construction: Benzoic acid derivatives, particularly ortho-halo and ortho-nitro variants, are premier precursors for the synthesis of N-heterocycles. Iron-catalyzed intramolecular cyclization reactions utilizing these building blocks have proven highly effective for constructing indoles, quinolines, and benzothiazines[7]. The use of earth-abundant iron catalysts combined with the predictable reactivity of bifunctional benzoic acids offers a sustainable, scalable pathway for synthesizing core pharmaceutical scaffolds[8].

References

  • Title: Drug Evolution: p-Aminobenzoic Acid as a Building Block | Source: Current Medicinal Chemistry | URL: [Link]

  • Title: Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation | Source: Chemistry - A European Journal | URL: [Link]

  • Title: Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review | Source: Arabian Journal of Chemistry | URL: [Link]

  • Title: The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium kinetic | Source: Cardiff University | URL: [Link]

Sources

Technical Monograph: Safety, Handling, and Application of 4-(Hydroxymethyl)-3-methylbenzoic Acid

[1]

Document Control:

  • Subject: 4-(Hydroxymethyl)-3-methylbenzoic acid

  • CAS Registry Number: 1423070-20-5[1][2]

  • Document Type: Technical Safety & Application Guide

  • Intended Audience: Medicinal Chemists, Process Engineers, HSE Officers[1]

Executive Summary & Chemical Identity[1][3]

4-(Hydroxymethyl)-3-methylbenzoic acid is a bifunctional aromatic intermediate utilized primarily in fragment-based drug design (FBDD) and the synthesis of bioactive scaffolds.[1] Characterized by a carboxylic acid moiety (C-1) and a hydroxymethyl group (C-4) with an ortho-methyl substituent (C-3), this molecule serves as a versatile linker in proteolysis-targeting chimeras (PROTACs) and kinase inhibitor synthesis.[1]

Due to its specific substitution pattern, it exhibits unique solubility and reactivity profiles compared to its parent benzoic acid.[1] This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) and standard operating procedures for handling functionalized benzoic acids.

Physicochemical Profile[1][4][5]
PropertySpecificationTechnical Note
CAS Number 1423070-20-5Unique identifier for the specific isomer.[1]
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white solidCrystalline powder form is typical.[1][3]
Solubility DMSO, Methanol, DMFLimited solubility in water; soluble in basic aqueous buffers.[1]
pKa (Predicted) ~4.2 (Carboxylic acid)Acidic proton requires base for dissolution in aqueous media.[1]
LogP (Predicted) ~1.18Indicates moderate lipophilicity, suitable for membrane permeability.[1]

Hazard Identification & Risk Assessment (GHS Standards)

While specific toxicological data for this exact isomer is limited, its hazard profile is derived from the benzoic acid class and benzyl alcohol derivatives .[1] The presence of the carboxylic acid group dictates its primary classification as an irritant.[1]

GHS Classification (Derived)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][4][5]

Mechanistic Toxicology[1]
  • Acidic Irritation: The carboxylic acid proton (

    
    ) can lower the pH of mucosal membranes upon contact, causing immediate irritation to eyes and respiratory tissues.[1]
    
  • Benzyl Alcohol Oxidation: In vivo, the hydroxymethyl group may be oxidized to the corresponding aldehyde (reactive electrophile) and subsequently to the di-acid.[1] While generally detoxified via glycine conjugation, massive exposure could overwhelm metabolic pathways.[1]

Risk Assessment Workflow

The following diagram illustrates the decision logic for handling this compound in a research setting.

RiskAssessmentStartStart: Handling RequestCheckStateCheck Physical State(Solid/Powder)Start->CheckStateAssessQtyAssess QuantityCheckState->AssessQtySmallScale< 1g (R&D)AssessQty->SmallScaleLargeScale> 10g (Process)AssessQty->LargeScaleControl1Fume Hood + Nitrile Gloves + Safety GlassesSmallScale->Control1Control2Powder Hood/Isolator + Double Gloves + P100 RespiratorLargeScale->Control2

Figure 1: Risk Stratification Logic for 4-(Hydroxymethyl)-3-methylbenzoic acid based on scale of operation.

Operational Protocols: Storage & Handling

Stability & Storage

The hydroxymethyl group at the para-position is susceptible to autoxidation to the aldehyde or carboxylic acid if exposed to air and light over prolonged periods.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

  • Temperature: 2–8°C (Refrigerated) is recommended to retard oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (hygroscopic potential).[1]

Emergency Response
  • Eye Contact: Immediately flush with active eyewash for 15 minutes.[1] The acidity requires thorough irrigation to restore physiological pH.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/DMSO) as they may facilitate transdermal absorption.[1]

  • Spill Cleanup: Dampen the solid with a weak base (e.g., Sodium Bicarbonate solution) to neutralize the acid before sweeping to prevent dust generation.[1]

Synthetic Application in Drug Discovery[1][6][8]

For medicinal chemists, this molecule is a high-value "bifunctional linker."[1] The orthogonality between the carboxylic acid and the benzyl alcohol allows for sequential functionalization.[1]

Strategic Utility
  • Amide Coupling (Acid end): The carboxylic acid is typically coupled to amines to attach the scaffold to a pharmacophore.[1]

  • Redox Manipulation (Alcohol end): The benzyl alcohol can be:

    • Protected (e.g., TBS-Cl) during amide coupling.[1]

    • Converted to a leaving group (Mesylate/Halide) for nucleophilic substitution.[1]

    • Oxidized to an aldehyde for Reductive Amination.[1]

Standard Synthetic Workflow

The following protocol outlines a typical use case: converting the acid to an amide while preserving the alcohol for later modification.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-(Hydroxymethyl)-3-methylbenzoic acid in DMF.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes. Note: The alcohol is generally less nucleophilic than the amine partner and remains unreacted under stoichiometric control.[1]

  • Coupling: Add 1.1 eq of the amine partner (

    
    ).[1]
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA) and Brine.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Synthetic Pathway Visualization[1]

SynthesisPathStart4-(Hydroxymethyl)-3-methylbenzoic acid(Core Scaffold)PathAPath A: Direct CouplingStart->PathAPathBPath B: Alcohol ProtectionStart->PathBStepA1Amide Coupling(HATU/DIPEA)PathA->StepA1StepB1Silyl Protection(TBSCl/Imid)PathB->StepB1InterAIntermediate:Amide-AlcoholStepA1->InterA SelectiveReactionInterBIntermediate:Acid-Silyl EtherStepB1->InterBFinalAOxidation to Aldehyde(Dess-Martin Periodinane)InterA->FinalA For ReductiveAminationFinalBAmide Coupling(Standard)InterB->FinalB

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the acid and alcohol moieties.

Disposal & Environmental Compliance

As an organic acid, this compound must not be discharged into municipal drains.[1]

  • Classification: Hazardous Chemical Waste (Irritant).[1]

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory: Adhere to local EPA (USA) or REACH (EU) guidelines regarding the disposal of aromatic carboxylic acids.[1]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 12204968 (Related Isomer: 4-Hydroxy-3-methylbenzoic acid). Retrieved March 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved March 8, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved March 8, 2026, from [Link][1]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Hydroxymethyl)-3-methylbenzoic Acid from Pseudocumene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Hydroxymethyl)-3-methylbenzoic acid is a highly valued chemical intermediate critical for the synthesis of active pharmaceutical ingredients (APIs), optoelectronic materials, and advanced photocatalysts[1][2]. Direct functionalization of simple aromatic rings to achieve this specific 1,3,4-substitution pattern is notoriously challenging due to the high risk of over-oxidation and poor regiocontrol.

This application note details a robust, four-step synthetic protocol starting from the inexpensive and readily available precursor, pseudocumene (1,2,4-trimethylbenzene)[3]. Rather than relying on complex protecting-group strategies, this workflow leverages inherent steric and electronic directing effects to achieve high regioselectivity.

Synthetic Strategy & Causality (E-E-A-T Principles)

As a self-validating system, every step in this protocol is designed with a specific mechanistic purpose:

  • Step 1: Sterically Governed Oxidation Pseudocumene features methyl groups at the 1, 2, and 4 positions. The methyls at C1 and C2 are ortho to each other, creating a sterically congested environment. The C4 methyl is sterically isolated. When subjected to dilute nitric acid at elevated temperatures, the oxidant kinetically prefers the most accessible C4 methyl group, yielding 3,4-dimethylbenzoic acid[4].

  • Step 2: Esterification for Electronic Control The resulting 3,4-dimethylbenzoic acid is esterified to methyl 3,4-dimethylbenzoate. This step masks the carboxylic acid to prevent interference during radical propagation and establishes a critical electronic directing group (-COOMe) for the next step.

  • Step 3: Electronically Governed Radical Bromination (Wohl-Ziegler) In the radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN), regioselectivity is dictated by the stability of the intermediate benzylic radical[5][6]. The C4-methyl is para to the ester group, allowing the resulting unpaired electron to delocalize onto the carbonyl oxygen via resonance (capto-dative stabilization). The C3-methyl, being meta, lacks this resonance stabilization. Consequently, bromination occurs almost exclusively at the C4 position. To adhere to green chemistry principles, we utilize trifluorotoluene (PhCF₃) as a modern alternative to highly toxic carbon tetrachloride (CCl₄)[5].

  • Step 4: One-Pot Global Hydrolysis The intermediate contains both a benzylic bromide and a methyl ester. Refluxing in an aqueous sodium hydroxide/THF mixture drives both the Sₙ2 displacement of the bromide to a primary alcohol and the saponification of the ester to a carboxylate. Subsequent acidification precipitates the pure target compound.

Workflow Visualization

SynthesisRoute A Pseudocumene (1,2,4-Trimethylbenzene) B 3,4-Dimethylbenzoic Acid A->B Dil. HNO₃, 150 °C Regioselective Oxidation C Methyl 3,4-Dimethylbenzoate B->C MeOH, H₂SO₄, 65 °C Esterification D Methyl 4-(bromomethyl)-3-methylbenzoate C->D NBS, AIBN, PhCF₃, 90 °C Regioselective Bromination E 4-(Hydroxymethyl)-3-methylbenzoic Acid (Target Compound) D->E 1. NaOH (aq), THF, 70 °C 2. HCl (aq) to pH 2 Global Hydrolysis

Workflow for the regioselective synthesis of 4-(Hydroxymethyl)-3-methylbenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethylbenzoic Acid
  • Charge : In a Teflon-lined high-pressure autoclave, add 100 mmol of pseudocumene (1,2,4-trimethylbenzene).

  • Reactant Addition : Slowly add 250 mL of 20% (w/v) aqueous nitric acid.

  • Reaction : Seal the autoclave and heat to 150 °C with vigorous stirring for 6 hours.

  • Workup : Cool the reactor to room temperature. Safety Note: Vent generated NO₂ gas through a basic scrubber. Filter the precipitated crude acid.

  • Purification : Recrystallize from hot ethanol/water to yield pure 3,4-dimethylbenzoic acid as a white solid.

Protocol 2: Synthesis of Methyl 3,4-Dimethylbenzoate
  • Charge : Dissolve 50 mmol of 3,4-dimethylbenzoic acid in 100 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst : Add 2 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Reaction : Equip with a reflux condenser and heat to 65 °C for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a pale oil.

Protocol 3: Synthesis of Methyl 4-(bromomethyl)-3-methylbenzoate
  • Charge : Dissolve 40 mmol of methyl 3,4-dimethylbenzoate in 120 mL of trifluorotoluene (PhCF₃).

  • Reagents : Add 42 mmol (1.05 equiv) of N-Bromosuccinimide (NBS) and 2 mmol (0.05 equiv) of AIBN.

  • Reaction : Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours. Visual Cue: The reaction is complete when the dense NBS powder at the bottom converts to buoyant succinimide floating at the surface.

  • Workup : Cool to room temperature and filter off the succinimide byproduct. Wash the filtrate with water (2 × 50 mL) and brine.

  • Isolation : Evaporate the solvent to yield the crude brominated product, which is used directly in the next step to prevent degradation.

Protocol 4: Synthesis of 4-(Hydroxymethyl)-3-methylbenzoic Acid
  • Charge : Dissolve 30 mmol of the crude methyl 4-(bromomethyl)-3-methylbenzoate in 60 mL of Tetrahydrofuran (THF).

  • Hydrolysis : Add 60 mL of 2M aqueous NaOH.

  • Reaction : Reflux the biphasic mixture at 70 °C for 3 hours with vigorous stirring.

  • Workup : Cool the mixture and remove the THF under reduced pressure. Extract the remaining aqueous layer once with diethyl ether (30 mL) to remove unreacted organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add 3M HCl until the pH reaches 2. A white precipitate will form immediately.

  • Isolation : Filter the precipitate, wash with cold distilled water, and dry under a vacuum to afford the target compound.

Quantitative Data Summary

StepReaction NameReagents & SolventsTimeTempExpected YieldTarget Purity (HPLC)
1 Regioselective OxidationPseudocumene, 20% HNO₃6 h150 °C65-70%>95%
2 EsterificationMeOH, H₂SO₄ (cat.)12 h65 °C90-95%>98%
3 Radical BrominationNBS, AIBN, PhCF₃4 h90 °C75-80%>90%
4 Global HydrolysisNaOH (aq), THF, HCl (aq)3 h70 °C85-90%>98%

References

  • [1] Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents (US10669223B2). Available at:

  • [3] 1,2,4-Trimethylbenzene (Pseudocumene). Wikipedia. Available at: [Link]

  • [5] Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. QuickCompany (WO2014151616A). Available at:[Link]

  • [6] Pharmaceutical combinations (WO2008044041A1). Google Patents. Available at:

  • [4] 3,4-Dimethylbenzoic acid (CID 12073). PubChem. Available at:[Link]

Sources

Selective oxidation of 1,2,4-trimethylbenzene to hydroxymethyl acids

[1]

Introduction & Strategic Relevance

1,2,4-Trimethylbenzene (1,2,4-TMB), or pseudocumene, is a commodity petrochemical typically oxidized exhaustively to produce trimellitic anhydride (TMA) for plasticizers.[1] However, in pharmaceutical drug development, the partial oxidation products—specifically dimethylbenzoic acids and hydroxymethyl-dimethylbenzoic acids —are high-value pharmacophores.[2]

These "hydroxymethyl acids" and their oxidized carboxylic congeners serve as critical building blocks for:

  • Retinoid analogs: Used in dermatology and oncology.[2]

  • Antimicrobial agents: Quinolone precursors often require specific methylated benzoic acid cores.[2]

  • Metabolic Probes: Understanding TMB metabolism (which yields 2,4- and 3,4-dimethylbenzoic acids) is crucial for toxicology studies in drug safety.[2]

The Selectivity Challenge

Oxidizing 1,2,4-TMB presents a unique regioselectivity challenge due to the presence of three methyl groups with distinct steric and electronic environments:

  • C1-Methyl: Sterically hindered (ortho to C2), para to C4.[2]

  • C2-Methyl: Most sterically hindered (flanked by C1 and C3-H).[2]

  • C4-Methyl: Least sterically hindered, often the primary site of attack in chemical oxidation.[2]

Achieving monodentate oxidation (converting only one -CH₃ to -COOH or -CH₂OH) while preserving the others requires precise kinetic control to prevent over-oxidation to trimellitic acid.[2]

Mechanistic Pathways & Target Molecules[2]

The oxidation proceeds via a free-radical chain mechanism or enzymatic hydroxylation.[2] The "Hydroxymethyl Acid" target implies a specific intermediate where one group is oxidized to a carboxyl (-COOH) and potentially another to a hydroxymethyl (-CH₂OH), or simply the selective mono-oxidation to a benzoic acid derivative.[2]

Reaction Pathway Diagram (DOT)[2]

TMB_Oxidationcluster_Stage1Stage 1: Mono-Oxidation (Target)cluster_Stage2Stage 2: Over-Oxidation (Avoid)TMB1,2,4-Trimethylbenzene(Pseudocumene)Alc14-Hydroxymethyl-2,5-dimethylbenzene(Unstable)TMB->Alc1Hydroxylation(Rate Limiting)Acid22,4-Dimethylbenzoic Acid(Minor Product)TMB->Acid2Alt. RegioisomerAld12,4-Dimethyl-benzaldehydeAlc1->Ald1FastAcid13,4-Dimethylbenzoic Acid(Major Product)Ald1->Acid1Auto-oxidationDiAcidMethylphthalic AcidsAcid1->DiAcidHigh T / Co-MnTriAcidTrimellitic AcidDiAcid->TriAcidExhaustive Ox.

Caption: Stepwise oxidation pathway of 1,2,4-TMB. Green nodes represent the primary targets for drug development applications.

Experimental Protocols

Protocol A: Selective Chemical Oxidation to Dimethylbenzoic Acids

Methodology: Liquid-phase aerobic oxidation using a Cobalt-Manganese-Bromide (Co/Mn/Br) catalyst system, tuned for low conversion to maximize selectivity.[2] This is a modification of the Amoco process, optimized for mono-acids.

Target Product: 3,4-Dimethylbenzoic acid (primary) and 2,4-Dimethylbenzoic acid.[2]

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 1,2,4-Trimethylbenzene (98% purity).[1]

  • Solvent: Glacial Acetic Acid (HAc).[2]

  • Catalysts: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate.[1]

  • Promoter: Sodium Bromide (NaBr) or Hydrobromic acid (HBr).[2]

  • Oxidant: Compressed Air or O₂/N₂ mixture (21% O₂).[2]

  • Reactor: Titanium or Hastelloy-C autoclave (to resist bromide corrosion).

Step-by-Step Procedure
  • Charge Preparation:

    • Dissolve 1,2,4-TMB (0.5 mol) in Glacial Acetic Acid (300 mL).

    • Add catalyst mixture: Co(OAc)₂ (1.5 mmol), Mn(OAc)₂ (0.5 mmol).[1]

    • Add Promoter: NaBr (1.0 mmol). Note: The Co/Mn/Br molar ratio should be approx 3:1:2 for mild oxidation.

  • Pressurization & Heating:

    • Seal the autoclave and purge with N₂ three times.

    • Pressurize to 2.0 MPa (20 bar) with Air.

    • Heat the reaction mixture to 130°C . Critical: Do not exceed 150°C to prevent oxidation of the second methyl group.

  • Reaction Phase:

    • Stir at 1000 rpm.

    • Monitor O₂ uptake.[2] The reaction is typically run for 60–90 minutes .

    • Endpoint Control: Stop reaction when O₂ consumption reaches 1.1 equivalents.[2]

  • Workup & Purification:

    • Cool reactor to 25°C and depressurize.

    • Remove solvent (acetic acid) via rotary evaporation.[2]

    • Isomer Separation:

      • Dissolve residue in hot toluene.[2]

      • 3,4-Dimethylbenzoic acid is less soluble than 2,4-DMBA.[2] Crystallize at 4°C.[2]

      • Filtration yields crude 3,4-DMBA (purity >90%).[2]

Data Summary: Chemical Oxidation

Parameter Value Note
Temperature 130°C Higher T (>160°C) yields trimellitic acid.[2]
Pressure 2.0 MPa (Air) Ensures sufficient O₂ solubility.[2]
Conversion 30-40% Kept low to maximize mono-acid selectivity (>85%).

| Major Isomer | 3,4-Dimethylbenzoic acid | Due to steric accessibility of C4-methyl.[2] |

Protocol B: Biocatalytic Synthesis of Hydroxymethyl-Dimethylbenzoic Acids

Methodology: Use of engineered Pseudomonas putida expressing Xylene Monooxygenase (XMO) .[2] This method is superior for accessing the delicate hydroxymethyl (alcohol) intermediate without over-oxidation to the acid.

Target Product: 3-hydroxymethyl-2,4-dimethylbenzoic acid (or regioisomers depending on strain).

Reagents & Biologicals[2][3][4][8]
  • Biocatalyst: E. coli or P. putida transformant carrying the xylMA genes (from TOL plasmid pWWO).

  • Media: M9 Minimal Medium + Glucose (carbon source).[2]

  • Substrate: 1,2,4-Trimethylbenzene (supplied in vapor phase or two-phase liquid).[2]

  • Co-solvent: Bis(2-ethylhexyl)phthalate (BEHP) as an organic reservoir (Two-phase system).[2]

Step-by-Step Procedure
  • Inoculation:

    • Grow preculture of P. putida (xylMA+) in LB medium at 30°C overnight.

    • Inoculate 1L Fermenter containing M9 medium + 1% Glucose.

  • Two-Phase Reaction Setup:

    • Add 1,2,4-TMB dissolved in BEHP (10% v/v organic phase).[1] This reduces cytotoxicity and controls substrate availability.[2]

  • Biotransformation:

    • Maintain temperature at 30°C and pH at 7.0 .

    • Aerate at 1 VVM (Volume per Volume per Minute).[2]

    • XMO catalyzes the hydroxylation of the methyl group to a hydroxymethyl group (-CH₂OH).[2]

    • Note: To stop at the alcohol, a strain deficient in benzyl alcohol dehydrogenase (xylB-) is preferred.

  • Extraction:

    • Centrifuge to separate phases.

    • Extract the organic phase with ethyl acetate.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).[2]

Analytical Validation

HPLC Method for Isomer Quantitation[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 254 nm.[2]

  • Retention Order: Hydroxymethyl intermediates elute first, followed by Dimethylbenzoic acids (3,4-DMBA then 2,4-DMBA), then unreacted TMB.[1]

NMR Characterization (Diagnostic Signals)[2]
  • Hydroxymethyl (-CH₂OH): Singlet at δ 4.6–4.8 ppm (¹H NMR).[2]

  • Carboxyl (-COOH): Broad singlet at δ 11.0–13.0 ppm.[2]

  • Aromatic Protons:

    • 1,2,4-substitution pattern shows a doublet (d), doublet of doublets (dd), and a singlet (s).[1]

    • 3,4-DMBA: Distinct singlet for H2 (ortho to acid, meta to methyls) at ~δ 7.8 ppm.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Over-oxidation to Trimellitic Acid Temperature too high or Catalyst concentration too high.[2]Reduce T to <135°C. Lower Co/Mn ratio. Stop reaction at 30% conversion.
Low Selectivity (Mixed Isomers) Intrinsic reactivity of C1, C2, C4 positions.[1]Use steric bulk in catalyst ligands (e.g., N-hydroxyphthalimide organocatalysis) or switch to Biocatalysis (Protocol B).
Product Precipitation Low solubility of acids in acetic acid at RT.[2]This is actually desired; exploit it for fractional crystallization to purify the major isomer.
Catalyst Deactivation Formation of Mn(III) clusters or water accumulation.[2]Ensure continuous water removal (Dean-Stark) if running continuous flow; maintain bromide levels.[2]

References

  • Atmospheric Oxidation Mechanism: Wang, L., et al. (2014).[1][9] "The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals."[1][9][10][11] Physical Chemistry Chemical Physics. Link

  • Biocatalytic Oxidation: Buhler, B., et al. (2002).[1] "Xylene Monooxygenase-Catalyzed Synthesis of Regioisomeric Phenylacetic Acids and Hydroxymethylbenzoic Acids." Applied and Environmental Microbiology. Link (Note: Describes XMO specificity for methylbenzenes).[2]

  • Metabolic Pathways: Cerf, J., et al. (1980).[1] "Metabolism of 1,2,4-trimethylbenzene." Toxicology Letters. Link

  • Industrial Oxidation (Amoco Process): Partenheimer, W. (1995).[2] "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today. Link

  • Synthesis of Dimethylbenzoic Acids: BenchChem Protocols. "Oxidation of alkyl side-chains on an aromatic ring."[2][3] Link[2]

Application Note: Divergent Esterification Protocols for 4-(Hydroxymethyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chemoselectivity Challenge

In modern drug development and materials science, 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS 1423070-20-5) serves as a highly versatile, bifunctional aromatic building block[1]. The molecule features two distinct reactive sites: a carboxylic acid group (-COOH) at position 1 and a primary benzylic alcohol (-CH₂OH) at position 4.

This dual reactivity presents a classical chemoselectivity challenge. When attempting an esterification, researchers must carefully control reaction conditions to selectively target one functional group while preserving the other, all while avoiding unwanted intermolecular self-condensation (polyesterification) or intramolecular side reactions[2]. This application note details two self-validating, divergent protocols to achieve high-fidelity selective esterification.

Mechanistic Insights & Causality

Do not treat esterification of bifunctional molecules as a simple mix-and-heat procedure; understanding the thermodynamic and kinetic drivers is critical for success.

Pathway A: Selective Carboxylic Acid Esterification (Fischer Esterification)

To selectively convert the carboxylic acid into an ester (e.g., a methyl ester) while leaving the hydroxymethyl group intact, we rely on Le Chatelier's Principle [3]. By suspending the starting material in a massive molar excess of methanol (acting as both solvent and reactant) alongside a catalytic amount of concentrated sulfuric acid, the equilibrium is driven entirely toward the methyl ester[4].

  • The Causality of Selectivity: The sheer concentration of methanol outcompetes the internal primary alcohol for the protonated carboxylic acid intermediate. This kinetic swamping prevents the 4-(hydroxymethyl) group from reacting with the carboxylic acid of another molecule, effectively shutting down oligomerization pathways[2].

Pathway B: Selective Hydroxyl Acylation (O-Esterification)

To selectively esterify the primary alcohol while preserving the carboxylic acid, a base-mediated O-acylation is employed. Using an acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C kinetically favors the primary alcohol[2].

  • The Causality of Selectivity: The primary benzylic alcohol is significantly more nucleophilic than the carboxylic acid. By keeping the temperature strictly at 0 °C during the addition phase, the activation energy threshold for the reaction with the alcohol is met, while the threshold for forming a mixed anhydride with the carboxylic acid is not[5]. Furthermore, Steglich esterification conditions (DCC/DMAP) can be adapted for more complex acylations, though acyl chlorides offer a more straightforward, highly selective route for simple aliphatic esters[6].

Pathways SM 4-(Hydroxymethyl)-3-methylbenzoic acid (Bifunctional Starting Material) PathA Pathway A: Fischer Esterification (Excess MeOH, H2SO4, Reflux) SM->PathA Target: Carboxylic Acid PathB Pathway B: O-Acylation (Acetyl Chloride, TEA, 0°C) SM->PathB Target: Primary Alcohol ProdA Methyl 4-(hydroxymethyl)-3-methylbenzoate (Selective -COOH Esterification) PathA->ProdA ProdB 4-(Acetoxymethyl)-3-methylbenzoic acid (Selective -OH Acylation) PathB->ProdB

Fig 1. Divergent chemoselective esterification pathways for the bifunctional starting material.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both divergent pathways, allowing researchers to quickly compare the necessary conditions.

ParameterPathway A (Fischer Esterification)Pathway B (O-Acylation)
Target Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Primary Reagents Methanol (Excess), H₂SO₄ (Cat.)Acetyl Chloride (1.2 eq), TEA (1.5 eq)
Solvent System Methanol (Neat)Anhydrous Dichloromethane (DCM)
Temperature Profile 65 °C (Reflux)0 °C to Room Temperature
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield 85% - 92%78% - 85%
Chemoselectivity >98% (Methyl ester formation)>95% (O-acetylation)

Experimental Methodologies

Protocol 1: Selective Methyl Esterification (Pathway A)

Synthesis of Methyl 4-(hydroxymethyl)-3-methylbenzoate

This protocol utilizes an acid-catalyzed Fischer esterification to selectively target the carboxylic acid[2].

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(Hydroxymethyl)-3-methylbenzoic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous methanol (20 mL). The massive excess of methanol is critical to prevent self-condensation[3].

  • Catalyst Addition: While stirring at room temperature, carefully add concentrated sulfuric acid (0.1 eq) dropwise. Self-Validation Check: The suspension will gradually clarify as the hydrogen sulfate salt of the ester begins to form.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4 to 8 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Concentration: Once the starting material is consumed, cool the flask to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Do not evaporate to total dryness to avoid acid-catalyzed side reactions during concentration.

  • Neutralization & Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer to a separatory funnel and wash carefully with a 10% aqueous sodium carbonate solution (20 mL)[3]. Self-Validation Check: CO₂ gas evolution confirms the neutralization of the sulfuric acid catalyst. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure methyl ester.

Workflow Step1 1. Setup Suspend in excess anhydrous MeOH Step2 2. Catalysis Dropwise addition of conc. H2SO4 Step1->Step2 Step3 3. Reaction Reflux at 65°C for 4-8 hours Step2->Step3 Step4 4. Neutralization Cool & neutralize with 10% NaHCO3 Step3->Step4 Step5 5. Isolation Extract with EtOAc & concentrate Step4->Step5

Fig 2. Step-by-step experimental workflow for the Fischer esterification protocol.

Protocol 2: Selective O-Acylation (Pathway B)

Synthesis of 4-(Acetoxymethyl)-3-methylbenzoic acid

This protocol targets the primary alcohol using kinetic control and a non-nucleophilic base[2].

  • Reaction Setup: Dissolve 4-(Hydroxymethyl)-3-methylbenzoic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask purged with inert gas (nitrogen or argon).

  • Base Addition & Cooling: Add triethylamine (TEA, 1.5 eq) to the solution. Submerge the flask in an ice-water bath and allow the mixture to cool strictly to 0 °C.

  • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise via a syringe over 10 minutes. Self-Validation Check: The slow addition at 0 °C is the critical causality step that prevents the formation of mixed anhydrides at the carboxylic acid site.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC.

  • Work-up: Quench the reaction by adding 1M HCl (15 mL) to neutralize the excess TEA. Separate the organic layer and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography if trace di-acylated byproducts are detected.

References

  • Chemistry LibreTexts. "3: Esterification (Experiment)." Organic Chemistry Laboratory Techniques. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. "Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer." American Chemical Society. Available at:[Link]

  • Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols." Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. "The Steglich esterification: A solvent-reagent selection guide." ResearchGate Publications. Available at:[Link]

Sources

Application Note: Chemoselective Oxidation of 4-(Hydroxymethyl)-3-methylbenzoic Acid to 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

The compound 4-formyl-3-methylbenzoic acid is a highly valuable bifunctional building block, frequently utilized in the synthesis of complex molecular architectures such as SIPR1 agonists and P2X3 receptor antagonists 1. The primary synthetic challenge in generating this synthon lies in the chemoselective oxidation of its precursor, 4-(hydroxymethyl)-3-methylbenzoic acid.

Chemists must oxidize the sterically hindered primary benzylic alcohol to an aldehyde without triggering over-oxidation to a dicarboxylic acid, all while managing the poor organic solubility imparted by the unprotected carboxylic acid moiety. This guide provides field-proven, self-validating methodologies to achieve this transformation with high fidelity, contrasting classical heterogeneous oxidation against modern organocatalytic approaches.

Mechanistic Insights & Causality of Reagent Selection

Standard oxidation protocols often fail or underperform when applied to this specific substrate due to its unique electronic and physical properties:

  • The Solubility Challenge: The free carboxylic acid renders the substrate poorly soluble in non-polar solvents like dichloromethane (DCM) or hexanes. Consequently, standard Dess-Martin Periodinane (DMP) oxidations—which require strict anhydrous DCM—often result in incomplete conversion or require massive solvent volumes 2.

  • The Steric Penalty: The methyl group at the meta position (relative to the carboxylic acid) sits ortho to the hydroxymethyl group. This steric bulk impedes the formation of bulky intermediate transition states, slowing down the oxidation rate.

  • Avoiding pH Swings: While TEMPO/NaOCl (bleach) is a standard green oxidation method, NaOCl is highly alkaline (pH ~9). This basicity deprotonates the carboxylic acid, pulling the substrate entirely into the aqueous phase and complicating extraction.

To circumvent these issues, we detail two optimized pathways:

  • Method A (Heterogeneous): Activated MnO₂ in THF. Manganese dioxide is a mild, surface-active oxidant that strictly halts at the aldehyde stage 3. By replacing DCM with Tetrahydrofuran (THF) and applying reflux, we force the substrate into solution, allowing efficient adsorption onto the MnO₂ solid lattice.

  • Method B (Homogeneous): TEMPO / BAIB. Using Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant for TEMPO in an Acetonitrile/Water mixture creates a slightly acidic environment. This keeps the carboxylic acid protonated, ensuring high reactivity and allowing for a seamless organic extraction .

Quantitative Comparison of Oxidation Methodologies
ParameterMethod A: Activated MnO₂Method B: TEMPO / BAIBDess-Martin Periodinane (DMP)
Chemoselectivity ExcellentExcellentExcellent
Over-oxidation Risk Very LowVery LowLow
Optimal Solvent THF, EtOAc (Reflux)MeCN / H₂O (RT)DCM (Strictly anhydrous)
Scalability Moderate (High reagent mass)High (Catalytic TEMPO)Low (Explosive hazard, Cost)
Environmental Impact High (Heavy metal waste)Low (Organocatalytic)Moderate (Iodine waste)

Experimental Workflows

Workflow Substrate 4-(Hydroxymethyl)- 3-methylbenzoic acid MnO2_Cond Method A: MnO2 (10 eq) THF, Reflux, 12 h Substrate->MnO2_Cond Heterogeneous Pathway TEMPO_Cond Method B: TEMPO/BAIB MeCN/H2O, RT, 3 h Substrate->TEMPO_Cond Homogeneous Pathway Filter Celite Filtration & Concentration MnO2_Cond->Filter Product 4-Formyl- 3-methylbenzoic acid Filter->Product Quench Na2S2O3 Quench & Extraction TEMPO_Cond->Quench Quench->Product

Figure 1: Experimental workflows for the chemoselective oxidation to the target aldehyde.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the isolation phase until the in-process analytical criteria are explicitly met.

Protocol A: Heterogeneous Oxidation via Activated MnO₂

Best for: Small-to-medium scale laboratory synthesis where simplified workup is prioritized.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(hydroxymethyl)-3-methylbenzoic acid (1.0 equiv, e.g., 5.0 g, 30.1 mmol) in anhydrous THF (0.2 M, 150 mL).

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv, 26.1 g, 301 mmol) in a single portion. Causality Note: A massive excess is required because the reaction strictly occurs on the solid surface of the reagent.

  • Thermal Activation: Heat the vigorously stirring black suspension to reflux (65 °C).

  • In-Process Validation: After 12 hours, sample the reaction. Spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH containing 1% glacial acetic acid). Validation Checkpoint: The reaction is complete only when the lower-R_f starting material spot is entirely consumed. If starting material persists, add an additional 2.0 equiv of MnO₂ and reflux for 4 more hours.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot THF (3 × 50 mL) to elute any product trapped in the lattice.

  • Concentration: Concentrate the combined filtrate under reduced pressure to afford the crude 4-formyl-3-methylbenzoic acid as a solid. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Homogeneous Catalytic Oxidation via TEMPO/BAIB

Best for: Scalable, green synthesis avoiding heavy metal waste and extreme temperatures.

Step-by-Step Methodology:

  • Solvent System Setup: In a round-bottom flask, dissolve 4-(hydroxymethyl)-3-methylbenzoic acid (1.0 equiv, 5.0 g, 30.1 mmol) in a 1:1 mixture of Acetonitrile and Deionized Water (100 mL total). Causality Note: The biphasic/polar mixture ensures the substrate, the catalytic TEMPO, and the water-soluble BAIB all remain in the reactive homogeneous phase.

  • Catalyst Initiation: Add TEMPO (0.1 equiv, 0.47 g, 3.0 mmol) to the stirring solution. The mixture will take on a faint orange/red hue.

  • Oxidant Addition: Slowly add Bis(acetoxy)iodobenzene (BAIB, 1.1 equiv, 10.6 g, 33.1 mmol) portion-wise over 15 minutes to prevent rapid exothermic spikes. Stir at room temperature (20–25 °C).

  • In-Process Validation: Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH) every hour. The reaction typically reaches completion within 2 to 4 hours.

  • Quench & Extraction: Once validated by TLC, quench the remaining oxidant by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 30 mL) and stir for 15 minutes. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target aldehyde.

Analytical Characterization

To confirm the structural integrity and purity of the isolated 4-formyl-3-methylbenzoic acid, perform ¹H NMR (400 MHz, DMSO-d₆). The protocol is considered successful when the following spectral shifts are observed:

  • Disappearance: The distinct singlet at ~4.7 ppm (corresponding to the two protons of the -CH₂OH group) must be completely absent.

  • Appearance: A sharp, highly deshielded singlet at ~10.2 ppm must appear, confirming the presence of the newly formed aldehyde (-CHO) proton.

  • Aromatic & Aliphatic Anchors: The methyl group (-CH₃) will present as a singlet at ~2.6 ppm, and the aromatic protons will appear as a multiplet between 7.8 and 8.0 ppm.

References

  • 4-Formyl-3-methylbenzoic acid | 24078-23-7, Benchchem.
  • Alcohol to Aldehyde - Common Conditions, Common Organic Chemistry.
  • Dess–Martin periodinane, Wikipedia.
  • Selective aerobic oxidation of benzylic and allylic alcohols catalyzed by Cu(OAc)2/TEMPO/Et2NH, NIScPR.

Sources

Functionalization of Hydroxymethyl Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The functionalization of 4-(hydroxymethyl)benzoic acid (HMBA) and its derivatives presents a classic problem in chemoselectivity. The molecule contains two reactive oxygenated centers with distinct electronic environments:

  • The Carboxylic Acid (Ar-COOH): Acidic (

    
    ), electron-withdrawing, and prone to nucleophilic acyl substitution.
    
  • The Benzylic Alcohol (Ar-CH

    
    OH):  Amphoteric (but generally nucleophilic), susceptible to oxidation and substitution (
    
    
    
    /
    
    
    ).

This guide outlines high-fidelity protocols to selectively modify the hydroxymethyl group while managing the reactivity of the carboxylic acid. We focus on three critical transformations: Selective Oxidation (to aldehydes), Halogenation (to benzyl halides), and Orthogonal Protection .

Reactivity Landscape

The following decision tree illustrates the divergent synthetic pathways available for HMBA derivatives.

ReactionLandscape Start 4-(Hydroxymethyl) benzoic acid Aldehyde 4-Formylbenzoic acid (Aldehyde) Start->Aldehyde Oxidation (TEMPO/NCS) Halide 4-(Chloromethyl) benzoic acid Start->Halide Substitution (SOCl2 + Hydrolysis) Ester Methyl 4-(hydroxymethyl) benzoate Start->Ester Esterification (Base/MeI) Intermed Acyl Chloride Intermediate Start->Intermed SOCl2 Intermed->Halide Selective Hydrolysis

Figure 1: Divergent synthetic pathways for hydroxymethyl benzoic acid derivatives. The choice of reagent dictates chemoselectivity.

Protocol A: Chemoselective Oxidation (Alcohol Aldehyde)

Objective: Synthesize 4-formylbenzoic acid without over-oxidation to terephthalic acid (dicarboxylic acid).

Challenge: Standard oxidants like Jones Reagent or KMnO


 will aggressively oxidize the primary alcohol to the carboxylic acid.
Solution:  The TEMPO/NCS  (2,2,6,6-Tetramethylpiperidinyloxy / N-Chlorosuccinimide) system offers superior chemoselectivity for benzylic alcohols under mild conditions.
Materials
  • Substrate: 4-(Hydroxymethyl)benzoic acid (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv)[1]

  • Oxidant: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Phase Transfer: Tetrabutylammonium chloride (TBACl) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) / Aqueous Buffer (pH 8.[1]6) biphasic system.[1]

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.5 M NaHCO

    
     / 0.05 M K
    
    
    
    CO
    
    
    aqueous solution (pH
    
    
    8.6).
  • Reaction Setup: In a round-bottom flask, dissolve the substrate (10 mmol) in DCM (50 mL). Add the aqueous buffer (50 mL).

  • Catalyst Addition: Add TEMPO (1 mmol) and TBACl (1 mmol). Stir the biphasic mixture vigorously at room temperature.

  • Oxidant Addition: Add NCS (11 mmol) in a single portion.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde typically appears within 1–3 hours.

    • Note: The benzylic position is activated, facilitating rapid oxidation.

  • Quench & Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Validation:

  • 
    H-NMR (DMSO-d
    
    
    
    ):
    Look for the aldehyde proton singlet at
    
    
    ppm. The disappearance of the benzylic -CH
    
    
    - doublet (
    
    
    ppm) confirms conversion.

Protocol B: Conversion to Benzyl Chlorides (The "Double Activation" Strategy)

Objective: Synthesize 4-(chloromethyl)benzoic acid.

Challenge: Reacting HMBA with Thionyl Chloride (SOCl


) converts both the alcohol (to alkyl chloride) and the carboxylic acid (to acyl chloride).
Strategy:  We utilize the Differential Hydrolysis Rate . Acyl chlorides hydrolyze rapidly in cold water, whereas benzyl chlorides are relatively stable. We intentionally form the bis-chloride, then selectively hydrolyze the acid chloride back to the acid.

ChlorinationWorkflow Step1 Step 1: Global Chlorination Reagent: SOCl2 (Excess), Reflux Intermediate Intermediate: 4-(Chloromethyl)benzoyl chloride (Highly Reactive Species) Step1->Intermediate -SO2, -HCl Step2 Step 2: Selective Hydrolysis Reagent: THF/Water, 0°C Intermediate->Step2 Final Product: 4-(Chloromethyl)benzoic acid Step2->Final Selective hydrolysis of -COCl

Figure 2: The "Double Activation - Selective Hydrolysis" workflow for installing benzylic halogens.

Step-by-Step Methodology
  • Activation: Suspend 4-(hydroxymethyl)benzoic acid (10 g) in neat Thionyl Chloride (30 mL).

    • Optional: Add 2 drops of DMF as a catalyst (Vilsmeier-Haack activation).

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The suspension will clear as the bis-chloride forms.

    • Gas Evolution: SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and HCl will evolve.[3][4] Use a scrubber.
      
  • Evaporation: Remove excess SOCl

    
     under reduced pressure (rotary evaporator).
    
    • Critical: Add dry toluene and re-evaporate (

      
      ) to remove chemically bound traces of SOCl
      
      
      
      .
    • Result: You now have crude 4-(chloromethyl)benzoyl chloride .

  • Selective Hydrolysis:

    • Dissolve the crude oil in THF (50 mL).

    • Cool to 0°C in an ice bath.

    • Slowly add water (20 mL) dropwise. Vigorous reaction occurs as the acyl chloride reverts to the carboxylic acid.

  • Isolation:

    • Stir for 30 mins at 0°C.

    • Dilute with water (100 mL). The product, 4-(chloromethyl)benzoic acid, often precipitates as a white solid.

    • Filter and wash with cold water.

Protocol C: Chemoselective Esterification (Differentiation)

Objective: Protect the carboxylic acid as a methyl ester while leaving the hydroxymethyl group free.

Scientific Logic: The


 of the carboxylic acid (

) is much lower than the alcohol (

). Using a weak base (K

CO

) deprotonates only the acid, creating a carboxylate nucleophile that reacts with Methyl Iodide (MeI). The alcohol remains protonated and unreactive.
Methodology
  • Dissolution: Dissolve HMBA (5 mmol) in DMF (15 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (5.5 mmol). Stir for 15 mins.
  • Alkylation: Add Methyl Iodide (MeI) (5.5 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Workup: Pour into ice water. Extract with EtOAc. The alcohol group remains intact.

Comparative Data & Troubleshooting

Reagent Selection Guide
TransformationReagent SystemSelectivityYieldNotes
Oxidation TEMPO / NCSHigh (Aldehyde)85-92%No over-oxidation; mild conditions [1].
Oxidation MnO

(Activated)
Moderate70-80%Requires large excess (10-20 equiv); messy workup.
Chlorination SOCl

(Neat)
Low (Global)>95%Converts COOH

COCl. Requires hydrolysis step [2].
Chlorination HCl / ZnCl

(Lucas)
Low<40%Poor solubility of benzoic acid derivatives in aqueous acid.
Troubleshooting Common Issues
  • Issue: Low Solubility of Starting Material.

    • Cause: HMBA has strong intermolecular H-bonding (dimerization).

    • Fix: Use polar aprotic solvents (DMF, DMSO) for substitutions, or THF for hydrolyses. For oxidations, biphasic DCM/Water with TBACl is essential to solubilize the carboxylate.

  • Issue: Over-Oxidation to Terephthalic Acid.

    • Cause: Presence of water in monophasic oxidation or use of Cr(VI) reagents.

    • Fix: Switch to TEMPO/NCS or IBX in DMSO.

  • Issue: Incomplete Hydrolysis of Acyl Chloride.

    • Cause: Reaction quenched too fast or pH too low.

    • Fix: Ensure the quench mixture reaches room temperature; monitor by TLC (acid chloride runs much faster than the acid).

References

  • Einhorn, J., et al. (2004). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts.[1] The Journal of Organic Chemistry, 61(21).

  • BenchChem Technical Support. (2025). Synthesis of 4-(Chloromethyl)benzoyl chloride from p-Toluic Acid.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[5][3][6]

  • Tan, W., et al. (2021).[7] Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer.[8][9] Organic Letters.

Sources

Application Note: Precision Synthesis of 4-(Chloromethyl)-3-methylbenzoic Acid via Selective Chlorodehydroxylation

[1]

Abstract

This guide provides a robust, scalable protocol for the preparation of 4-(chloromethyl)-3-methylbenzoic acid from its hydroxymethyl precursor, 4-(hydroxymethyl)-3-methylbenzoic acid.[1] The method utilizes thionyl chloride (

Introduction & Retrosynthetic Analysis

The target molecule, 4-(chloromethyl)-3-methylbenzoic acid, serves as a bifunctional linker.[1] The carboxylic acid moiety allows for amide coupling or esterification, while the chloromethyl group is a potent electrophile for N-alkylation (e.g., in the synthesis of Telmisartan or Irbesartan analogs).

The Chemoselectivity Challenge

Direct chlorination of the hydroxymethyl group using HCl is often slow and can lead to ether formation.[1] Using potent chlorinating agents like




1

Strategic Solution: Instead of fighting the acid chloride formation, we embrace it. The acid chloride is generated in situ and then selectively hydrolyzed during the workup.[1] Acid chlorides react with water violently and rapidly at

Reaction Scheme

The following diagram illustrates the pathway, including the transient "Dual-Chloride" intermediate.

ReactionSchemeStart4-(Hydroxymethyl)-3-methylbenzoic AcidIntermediateINTERMEDIATE:4-(Chloromethyl)-3-methylbenzoyl ChlorideStart->Intermediate- SO2, - HClReagentSOCl2 / DMF (cat.)(Chlorination)Reagent->IntermediateProductTARGET:4-(Chloromethyl)-3-methylbenzoic AcidIntermediate->ProductHydrolysis of COCl onlyWaterH2O (Ice Quench)(Selective Hydrolysis)Water->Product

Figure 1: Reaction pathway showing the transient conversion of the carboxylic acid to the acid chloride and its subsequent selective hydrolysis.[2]

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
4-(Hydroxymethyl)-3-methylbenzoic acid Substrate1.0Starting material (SM).[1]
Thionyl Chloride (

)
Reagent2.5 - 3.0Excess required to drive both conversions.[1]
DMF (N,N-Dimethylformamide) Catalyst0.05Vilsmeier-Haack type activation.[1]
Dichloromethane (DCM) Solvent10 VolAnhydrous.[1] Toluene is an alternative for higher temps.[1]
Ice/Water QuenchExcessFor selective hydrolysis.[1]

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel.[1]

  • Inert gas line (

    
     or Ar).[1][3]
    
  • Gas scrubber (to neutralize evolved

    
     and HCl gases).[1]
    
  • Rotary evaporator.[1]

Step-by-Step Procedure
Phase 1: Formation of the Dual-Chloride Intermediate
  • Setup: Charge the 3-neck RBF with 4-(hydroxymethyl)-3-methylbenzoic acid (1.0 equiv) and anhydrous DCM (10 volumes relative to SM mass). Add a magnetic stir bar.[1]

  • Catalyst Addition: Add DMF (0.05 equiv). Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent with thionyl chloride.[2]

  • Reagent Addition: Cool the suspension to

    
     using an ice bath. Add Thionyl Chloride  (2.5 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Observation: Gas evolution (

      
      , HCl) will begin immediately.[1] Ensure the scrubber is active.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Optional: If the reaction is sluggish (monitored by TLC/HPLC), heat to reflux (

      
      ) for 1-2 hours. The solid starting material should dissolve as it converts to the lipophilic acid chloride/benzyl chloride species.[1]
      
  • Completion Check: Take an aliquot, quench with methanol (not water) in a vial, and analyze by HPLC/TLC. You are looking for the methyl ester of the product (formed by the reaction of the acid chloride intermediate with methanol). If the starting material peak is gone, the reaction is complete.

Phase 2: Selective Hydrolysis & Workup
  • Concentration (Recommended): Evaporate the bulk of the solvent and excess

    
    /
    
    
    under reduced pressure (Rotavap) to leave a thick oil or semi-solid. This removes unreacted thionyl chloride, preventing violent exotherms during the quench.
  • Re-dissolution: Dissolve the residue in fresh DCM (5 volumes).

  • Quench (Critical Step): Pour the organic solution slowly into a rapidly stirring slurry of Ice/Water (20 volumes).

    • Mechanism:[2][4][5][6][7][8] The acid chloride (

      
      ) hydrolyzes rapidly to the acid (
      
      
      ) upon contact with water.[1] The benzyl chloride (
      
      
      ) is stable under these cold, biphasic conditions.
  • Phase Separation: Stir vigorously for 30 minutes. Transfer to a separatory funnel.

  • Extraction:

    • Collect the organic layer (DCM).[1]

    • Extract the aqueous layer once with DCM.[1]

    • Combine organic layers.[1][9]

  • Washing: Wash the combined organics with:

    • Water (

      
      ).[1][6]
      
    • Brine (

      
      ).[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification

The crude product is typically obtained as an off-white solid.[1]

  • Recrystallization: If purity is <98%, recrystallize from Toluene or a mixture of Heptane/Ethyl Acetate (3:1) .

  • Heat to reflux to dissolve, then cool slowly to

    
    . Filter the white crystalline solid.[1]
    

Process Safety & Troubleshooting

Safety Criticals
  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] All glassware must be dry.[1]

  • Gas Evolution: The reaction generates significant volumes of

    
     and HCl.[1][2] A caustic scrubber (NaOH solution) connected to the condenser outlet is mandatory .
    
  • Delayed Exotherm: During the quench, if thionyl chloride was not removed, a delayed exotherm may occur. Always add the organic stream to the water (not water to acid) to control the heat.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzyl ChlorideQuench was too warm or prolonged.[1] Keep quench <

.[1][9]
Sticky Solid Residual Solvent/DMFTriturate the solid with cold pentane or hexanes to remove impurities.[1]
Incomplete Reaction Inactive Reagent

degrades over time.[1] Distill before use if the liquid is yellow/orange.
Impurity: Dimer Ether formationConcentration of SM was too high.[1] Dilute reaction to 15-20 volumes of solvent.

Analytical Validation

Confirm the structure and purity using the following parameters.

  • HPLC Purity: >98.0% (Area %).[1][6][10]

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: Expected range

    
     (Consistent with 4-(chloromethyl)benzoic acid analogs).[1]
    
  • 
     NMR (400 MHz, 
    
    
    or
    
    
    ):
    • 
       ppm (br s, 1H, -COOH )[1]
      
    • 
       ppm (m, Ar-H )[1]
      
    • 
       ppm (s, 2H, Ar-CH 
      
      
      -Cl) — Diagnostic Peak[1]
    • 
       ppm (s, 3H, Ar-CH 
      
      
      )

References

  • General Synthesis of Chloromethylbenzoic Acids

    • Methodology: Similar protocols utilizing thionyl chloride for chlorodehydroxylation of benzylic alcohols in the presence of carboxylic acids.[1]

    • Source:[1]

  • Mechanistic Insight (Acid Chloride Hydrolysis)

    • Concept: Relative rates of hydrolysis for acyl chlorides vs. alkyl chlorides.[1][11]

    • Source:

  • Reagent Properties (Thionyl Chloride)

    • Application: Conversion of hydroxy acids to chloro-acid chlorides.[1][2]

    • Source:

  • Commercial Analog Data (4-(Chloromethyl)benzoic acid)

    • Physical Properties: Used for melting point and solubility benchmarking.[1]

    • Source:[1]

Application Note: Orthogonal Cross-Coupling Strategies for the 4-(Hydroxymethyl)-3-methylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a mechanistic framework and self-validating protocols for the orthogonal functionalization of 4-(Hydroxymethyl)-3-methylbenzoic acid via transition-metal-catalyzed cross-coupling.

Strategic Scaffold Analysis

The molecule 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) is a highly privileged, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic value of this scaffold lies in its two distinct, programmable reactive sites:

  • The Carboxylic Acid Handle (C1): Capable of undergoing redox-neutral decarboxylative cross-coupling to form biaryl linkages without the need for pre-synthesized organoboron reagents[1].

  • The Hydroxymethyl Handle (C4): Capable of being activated for benzylic sp³-sp² cross-coupling, enabling the installation of diverse aryl or alkyl groups while remaining immune to

    
    -hydride elimination[2].
    

OrthogonalStrategy Scaffold 4-(Hydroxymethyl)- 3-methylbenzoic acid Decarb Decarboxylative Pathway (C1) Scaffold->Decarb Pd/Cu Catalysis (-CO2) Benzylic Benzylic Pathway (C4) Scaffold->Benzylic Halogenation & Pd Catalysis Biaryl Biaryl Scaffold (Csp2-Csp2) Decarb->Biaryl AlkylAryl Aryl-Alkyl Scaffold (Csp3-Csp2) Benzylic->AlkylAryl

Orthogonal functionalization pathways of 4-(Hydroxymethyl)-3-methylbenzoic acid.

Decarboxylative Cross-Coupling: Mechanistic Causality & Protocol

Mechanistic Insights

Decarboxylative cross-coupling utilizes the native carboxylic acid as a coupling partner, extruding CO₂ to forge a new C(sp²)–C(sp²) bond[1]. This transformation is driven by a synergistic bimetallic system. Copper(I) mediates the thermal extrusion of CO₂ to generate a nucleophilic aryl-copper intermediate. Concurrently, a Palladium(0) catalyst undergoes oxidative addition into an aryl halide. A critical transmetalation step transfers the aryl group from Cu to Pd, followed by reductive elimination to yield the biaryl product[3].

Expert Insight: While the native scaffold can be subjected directly to decarboxylative conditions, the free benzylic alcohol is prone to competitive oxidation or deleterious coordination to the Cu(I) center at elevated temperatures. As a best practice, transient protection of the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether) is highly recommended prior to decarboxylation.

DecarbCycle ArCOOH Carboxylate Salt Cu_Cycle Cu(I) Catalyst ArCOOH->Cu_Cycle Binding ArCu Aryl-Cu(I) Intermediate Cu_Cycle->ArCu Thermal Decarboxylation (-CO2) Transmetalation Transmetalation (Pd-Cu Exchange) ArCu->Transmetalation Pd_Cycle Pd(0) Catalyst Pd_OA Pd(II)-Aryl Complex Pd_Cycle->Pd_OA Oxidative Addition (Ar'-X) Pd_OA->Transmetalation Transmetalation->Cu_Cycle Cu Regeneration Transmetalation->Pd_Cycle Pd Regeneration Product Biaryl Product Transmetalation->Product Reductive Elimination

Synergistic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Self-Validating Protocol A: Decarboxylative Arylation

Causality in Reagent Selection:

  • Catalyst System: Pd(TFA)₂ is selected because its electron-deficient nature accelerates the final reductive elimination step. Cu₂O serves as the optimal precursor to the active Cu(I) carboxylate.

  • Solvent: A high-boiling mixture of NMP and Quinoline is used. Quinoline is not merely a solvent; it acts as an ancillary nitrogen ligand to stabilize the Cu(I) intermediate and lower the activation energy for decarboxylation.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under N₂, charge the TBS-protected 4-(Hydroxymethyl)-3-methylbenzoic acid (1.0 equiv), aryl bromide (1.2 equiv), K₂CO₃ (1.5 equiv), Cu₂O (10 mol%), Pd(TFA)₂ (5 mol%), and XPhos (10 mol%).

  • Add anhydrous NMP and Quinoline (3:1 ratio, 0.2 M concentration).

  • Seal the tube and heat the vigorously stirring mixture to 160 °C in an oil bath.

  • In-Process Control (Self-Validation): Monitor the reaction vessel for the evolution of CO₂ gas (bubbling). The cessation of gas evolution (typically after 4-6 hours) is a primary kinetic indicator that the decarboxylation step is complete.

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash chromatography.

Benzylic Cross-Coupling: Mechanistic Causality & Protocol

Mechanistic Insights

Functionalizing the C4 position requires targeting the C(sp³) center. Because benzylic electrophiles lack


-hydrogens, they are immune to 

-hydride elimination—a notorious failure point in standard sp³ cross-couplings[2]. However, the primary kinetic hurdle here is the competition between the desired cross-coupling and intermolecular homocoupling (self-alkylation) of the benzylic species[4].

Expert Insight: The carboxylic acid handle is generally well-tolerated in Suzuki-Miyaura couplings if an extra equivalent of base is used to form the unreactive carboxylate salt in situ. However, pre-esterification (e.g., forming a methyl ester) simplifies purification and prevents competitive protodeboronation of the boronic acid partner.

BenzylicCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Benzylic-Pd(II)-Br) Pd0->OA TM Transmetalation (Ar-B(OH)2) OA->TM Base RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product BenzylHalide Benzylic Bromide BenzylHalide->OA + Pd(0)

Palladium-catalyzed benzylic Suzuki-Miyaura cross-coupling cycle.

Self-Validating Protocol B: Benzylic Suzuki-Miyaura Coupling

Causality in Reagent Selection:

  • Activation: The hydroxymethyl group must first be converted to a benzylic bromide (using PBr₃). Bromide is a vastly superior leaving group for Pd oxidative addition compared to the native alcohol.

  • Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected. As a bidentate ligand with a wide bite angle, it enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the rate of reductive elimination and kinetically outcompeting the homocoupling pathway.

Step-by-Step Procedure:

  • Activation: Treat the scaffold with PBr₃ (1.1 equiv) in anhydrous DCM at 0 °C for 2 hours to yield the benzylic bromide intermediate. Isolate via standard aqueous workup.

  • Coupling: In a reaction vial, combine the benzylic bromide (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Heat to 80 °C for 12 hours.

  • In-Process Control (Self-Validation): Analyze the crude mixture via LC-MS at the 4-hour mark. A mass corresponding to the bibenzyl dimer indicates that transmetalation is too slow. If dimer formation exceeds 5%, validate the system by increasing the concentration of the aryl boronic acid or switching to a more soluble base (e.g., Cs₂CO₃) to drive the transmetalation equilibrium forward.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected outcomes for both functionalization pathways, providing a benchmark for reaction validation:

Reaction TypeTarget HandleCatalyst SystemAdditives / BaseSolvent & TempTypical YieldKey Kinetic Challenge
Decarboxylative Arylation C1 (Carboxylic Acid)Pd(TFA)₂ / Cu₂OXPhos, K₂CO₃NMP/Quinoline, 160 °C60–75%High thermal barrier for CO₂ extrusion
Benzylic Suzuki Coupling C4 (Hydroxymethyl)*Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O, 80 °C75–90%Suppression of benzylic homocoupling

*Requires pre-activation to benzylic bromide via PBr₃.

References

  • Decarboxylative cross-coupling Source: Wikipedia URL:[Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New methods for copper-catalyzed decarboxylative C-H arylation reactions Source: West Virginia University Research Repository URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Methods for 4-(Hydroxymethyl)-3-methylbenzoic Acid Crude

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals working with 4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) . This bifunctional building block—featuring both a primary alcohol and a carboxylic acid on a toluene core—presents unique isolation challenges. Whether your crude material is derived from the reduction of 4-formyl-3-methylbenzoic acid or the saponification of a bromomethyl intermediate, this guide provides field-proven, mechanistically grounded troubleshooting protocols.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to profile your crude mixture. Use the decision matrix below to determine the most efficient isolation strategy based on your TLC and LC-MS data.

PurificationMatrix Start Crude 4-(Hydroxymethyl)- 3-methylbenzoic acid TLC TLC & LC-MS Analysis Start->TLC Cond1 High Neutral/Non-Polar Impurities? TLC->Cond1 Cond2 Isomeric or Diacid Contamination? TLC->Cond2 Cond3 High Purity (>90%) Needs Polishing? TLC->Cond3 Method1 Acid-Base Extraction (pH Swing) Cond1->Method1 Yes Method2 Silica Column Chromatography (w/ 1% AcOH) Cond2->Method2 Yes Method3 Recrystallization (Hot H2O or EtOH/H2O) Cond3->Method3 Yes Method1->Method3 Further Polish Method2->Method3 Final Step

Diagnostic workflow for selecting the optimal purification strategy based on crude impurity profiling.

Troubleshooting FAQs & Experimental Workflows

Q1: My crude contains a high percentage of unreacted non-polar starting materials. How do I remove them efficiently without a silica column?

Causality & Theory: The most efficient method for isolating a carboxylic acid from neutral or basic organic impurities is an acid-base liquid-liquid extraction. The pKa of the carboxylic acid group in 4-(hydroxymethyl)-3-methylbenzoic acid is approximately 4.2. By treating the crude mixture with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃, pH ~8), the acid is selectively deprotonated to form a highly water-soluble sodium carboxylate salt. Non-polar impurities (e.g., unreacted alcohols, bromides, or esterified dimers) remain in the organic phase. Subsequent acidification of the separated aqueous layer with hydrochloric acid (HCl) drops the pH below the pKa (pH 1-2), reprotonating the carboxylate back into its neutral, water-insoluble form, causing it to precipitate out of solution [1].

AcidBase Org1 Organic Phase Crude Mixture (Acid + Neutrals) Base Add Sat. NaHCO3 (pH ~8) Org1->Base Split Phase Separation Base->Split Aq1 Aqueous Phase Sodium Salt of Acid (Water Soluble) Split->Aq1 Bottom Layer Org2 Organic Phase Neutral Impurities (Discard) Split->Org2 Top Layer (EtOAc) Acid Add Conc. HCl (pH 1-2) Aq1->Acid Precip Filtration Pure Precipitated Acid Acid->Precip Reprotonation

Mechanistic phase-transfer workflow for the acid-base extraction of carboxylic acids.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-(hydroxymethyl)-3-methylbenzoic acid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously, venting frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer once more with a fresh portion of EtOAc to remove any lingering non-polar impurities. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring continuously until the pH reaches 1-2 (verify with pH paper). A white precipitate will form immediately [2].

  • Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts. Dry under high vacuum.

Q2: The acid-base extraction worked, but the product is still slightly discolored. What is the best recrystallization solvent?

Causality & Theory: 4-(Hydroxymethyl)-3-methylbenzoic acid possesses a hydrophobic aromatic/methyl core and hydrophilic hydroxyl/carboxyl groups. This amphiphilic nature makes water an excellent recrystallization solvent. The compound exhibits a steep solubility curve in water: it is highly soluble at boiling temperatures (100°C) due to the disruption of intermolecular hydrogen bonds, but practically insoluble at 0-5°C, allowing for high-recovery crystallization. For crudes with stubborn colored polymeric impurities, activated carbon decolorization combined with hot water recrystallization is highly effective [3].

Protocol: Hot Water Recrystallization

  • Heating: Suspend the crude solid in a minimum amount of boiling deionized water.

  • Dissolution & Decolorization: Add boiling water dropwise until the solid is completely dissolved. Add activated charcoal (1-2% w/w), boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper to remove the charcoal and trapped colored impurities.

  • Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.

  • Chilling: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize the thermodynamic yield.

  • Collection: Filter the crystals via vacuum filtration, wash with a minimal amount of ice-cold water, and dry in a vacuum desiccator.

Q3: I am observing severe tailing on my TLC plates, and my silica gel column chromatography is failing to separate the product from structurally similar diacids. Why?

Causality & Theory: Carboxylic acids act as strong hydrogen-bond donors and acceptors. On a standard bare silica gel stationary phase, the -COOH group interacts strongly with free silanol (-SiOH) groups, leading to non-linear adsorption isotherms. This manifests as severe peak broadening, tailing, and poor resolution [4]. To suppress the ionization of the carboxylic acid and disrupt these interactions, a volatile acidic modifier must be added to the mobile phase.

Protocol: Acid-Modified Silica Gel Chromatography

  • Solvent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate (gradient from 7:3 to 3:7) containing exactly 1% v/v Glacial Acetic Acid.

  • Column Packing: Slurry-pack the silica gel using the prepared acidic mobile phase.

  • Loading: Dissolve the crude in a minimum amount of eluent (or dry-load onto silica if solubility is poor) and apply it to the column.

  • Elution: Run the column, collecting fractions. The acidic modifier will ensure the 4-(hydroxymethyl)-3-methylbenzoic acid elutes as a tight, symmetrical band.

  • Post-Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate with toluene twice before final drying.

Quantitative Data & Reference Tables

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / Description
Compound Name 4-(Hydroxymethyl)-3-methylbenzoic acid
CAS Number 1423070-20-5
Molecular Weight 166.17 g/mol
Estimated pKa ~4.2 (Carboxylic Acid)
Solubility (Cold Water) Insoluble (< 1 mg/mL at 0°C)
Solubility (Hot Water) Highly Soluble (> 50 mg/mL at 100°C)
Solubility (Organic) Soluble in EtOAc, MeOH, DMSO; Insoluble in Hexanes

Table 2: Recommended TLC Solvent Systems & Expected Behavior

Solvent System (v/v)AdditiveExpected R_fObservation / Troubleshooting
Hexane : EtOAc (1:1)None0.1 - 0.3Severe streaking due to silanol hydrogen bonding.
Hexane : EtOAc (1:1)1% Acetic Acid0.3 - 0.4Tight, round spot. Ideal for reaction monitoring.
DCM : MeOH (9:1)1% Formic Acid0.4 - 0.5Good for highly polar crudes with polymeric impurities.

References

  • An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide.Benchchem.
  • Process for purification of crude p-hydroxymethylbenzoic acid.Google Patents (US4812594A).
  • Process for the decolorization and purification of p-hydroxybenzoic acid.Google Patents (US2749362A).
  • Toward the total chemical synthesis of the cancer protein NY-ESO-1.PubMed (NIH).

Technical Support Center: Recrystallization of Methyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with methyl-substituted benzoic acids (toluic acids, dimethylbenzoic acids). It prioritizes field-proven methodologies, troubleshooting logic, and safety.[1]

Ticket ID: T-MBA-REC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Knowledge Base: Solvent Strategy

Methyl-substituted benzoic acids (e.g., o-, m-, p-toluic acids, 2,4-dimethylbenzoic acid) exhibit higher lipophilicity than unsubstituted benzoic acid due to the electron-donating methyl groups.[1] This shift drastically alters their solubility profiles, often rendering pure water—the classic solvent for benzoic acid—inefficient due to low solubility even at boiling temperatures.

Recommended Solvent Systems

The following table summarizes the primary solvent systems based on isomer characteristics.

Compound ClassMelting PointPrimary Solvent SystemSecondary OptionNotes
o-Toluic Acid 103–105 °CEthanol/Water (Binary) Water (High Volume)High solubility in pure ethanol; requires water to force precipitation.[1]
m-Toluic Acid 108–112 °CEthanol/Water (Binary) TolueneModerate solubility in hot water; binary system yields better recovery.[1]
p-Toluic Acid 179–181 °CEthanol/Water (Binary) AcetoneHigh melting point reduces "oiling out" risk.[1]
Dimethylbenzoic Acids 100–160 °C*Ethyl Acetate/Hexane Ethanol/WaterIncreased methyl count raises lipophilicity; non-polar binary systems often work best.[1]

*Melting points vary by substitution pattern (e.g., 2,4-dimethyl vs 3,5-dimethyl).[1]

Decision Logic: Selecting Your Solvent

Use this logic flow to determine the optimal solvent system for your specific derivative.

SolventSelection Start Start: Select Solvent CheckSolubility Test Solubility in Hot Ethanol or Ethyl Acetate Start->CheckSolubility Soluble Is it Soluble? CheckSolubility->Soluble BinarySystem Use Binary System: Dissolve in solvent, add anti-solvent (Water/Hexane) Soluble->BinarySystem Yes CheckMP Check Melting Point (MP) BinarySystem->CheckMP LowMP MP < 100°C (Risk of Oiling Out) CheckMP->LowMP HighMP MP > 120°C CheckMP->HighMP ProtocolB Protocol B: Ethyl Acetate/Hexane (For highly lipophilic) LowMP->ProtocolB Avoid Hot Water (Prevents Oiling) ProtocolA Protocol A: Ethanol/Water (Slow addition of water) HighMP->ProtocolA Standard caption Figure 1: Solvent Selection Decision Tree for Methyl-Benzoic Derivatives

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why? Diagnosis: This occurs when the saturation temperature of your solution is higher than the melting point of the solvated solid. It is common with o-toluic acid and dimethyl derivatives in water-based mixtures because impurities depress the melting point further.[1] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more of the "good" solvent (e.g., ethanol) to lower the saturation temperature.

  • Seed the solution with a pure crystal at a temperature below the melting point but above the oiling point.

  • Switch Solvents: If using Ethanol/Water, switch to Ethyl Acetate/Hexane. The lower boiling point of these solvents often allows crystallization at lower temperatures, avoiding the melt phase.

Q2: The crystals are gray or slightly colored. How do I fix this? Diagnosis: This indicates the presence of oxidized polymeric impurities or trace metal salts. Corrective Action: Perform a Charcoal Filtration Step :

  • Dissolve the crude solid in the minimum amount of hot solvent.[2][3]

  • Add activated charcoal (1-2% by weight of crude solid). Do not add to a boiling solution to avoid boil-over.

  • Simmer for 5-10 minutes.

  • Filter while hot through a pre-warmed funnel (Celite pad recommended) to remove the charcoal.

Q3: My yield is significantly lower than expected (<50%). Diagnosis:

  • Too much solvent: Methyl-benzoic acids have significant solubility in ethanol even at room temperature.[1]

  • Mother Liquor Loss: The product remains dissolved in the filtrate. Corrective Action:

  • Concentrate the Mother Liquor: Evaporate 50% of the filtrate and cool again to harvest a "second crop." Note that the second crop is usually less pure.

  • Cool Further: Ensure the crystallization flask is cooled to 0–4°C in an ice bath for at least 30 minutes before filtration.

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

Applicability: o-Toluic, m-Toluic, p-Toluic acids.[1] Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[1]

Workflow Diagram

RecrystallizationWorkflow Step1 1. Dissolution Dissolve crude solid in min. boiling Ethanol Step2 2. Clarification (Optional) Add Charcoal -> Filter Hot Step1->Step2 Step3 3. Saturation Add hot Water dropwise until persistent cloudiness Step2->Step3 Step4 4. Clearing Add 1-2 drops Ethanol to clear solution Step3->Step4 Step5 5. Crystallization Cool slowly to RT, then 0°C Step4->Step5 Step6 6. Isolation Vacuum filter & Wash with cold 50% EtOH Step5->Step6 caption Figure 2: Binary Solvent Recrystallization Workflow

Step-by-Step Protocol
  • Preparation: Weigh the crude methyl-benzoic acid. Place in an Erlenmeyer flask.

  • Dissolution: Add hot ethanol (95% or absolute) in small portions while heating on a steam bath or hot plate. Swirl constantly. Add just enough ethanol to dissolve the solid at boiling.

    • Tip: If the solution is dark, perform the charcoal step here (see FAQ Q2).

  • Precipitation Point: While keeping the solution boiling gently, add hot distilled water dropwise.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.[1] This indicates the saturation point has been reached.

  • Clearing: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from heat. Cover with a watch glass.[1]

    • Crucial: Allow to cool to room temperature undisturbed. Rapid cooling induces small, impure crystals.[1]

    • Once room temperature is reached, place in an ice-water bath (0-4°C) for 20-30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner or Hirsch funnel).[1][4]

  • Washing: Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water mixture.

    • Warning: Do not use pure ethanol for washing; it will dissolve your product.[1]

  • Drying: Dry the crystals in a vacuum oven or air-dry on filter paper until mass is constant.

References & Validated Sources

  • Organic Syntheses, Coll.[1][5] Vol. 3, p. 820 (1955). o-Toluic Acid Purification.[1] Describes the oxidation of o-xylene and subsequent purification using water and decolorizing carbon.

    • [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7470, p-Toluic Acid.[1] Provides solubility data (ethanol, acetone) and physical properties.[1][6]

    • [1]

  • Mettler Toledo. Oiling Out in Crystallization.[1] Technical guide on the thermodynamics of liquid-liquid phase separation during recrystallization.

  • University of Massachusetts Amherst. Recrystallization of Benzoic Acid Derivatives.[1] Lab manual detailing the ethanol/water binary solvent technique.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Hydroxymethyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with formulating 4-(Hydroxymethyl)-3-methylbenzoic acid.

Chemical Profiling & Causality

The solubility bottleneck of this molecule stems from its structural dichotomy. While the hydroxymethyl (-CH2OH) and carboxylic acid (-COOH) groups provide hydrogen-bonding potential, the hydrophobic benzene ring and methyl group dominate its physicochemical profile in neutral or acidic environments.

Because the pKa of the carboxylic acid moiety is approximately 4.2, the molecule exists primarily in its un-ionized, lipophilic state at acidic pH, severely limiting aqueous solubility[1]. When the ambient pH is below or near the pKa, the lack of an ionic charge prevents the formation of strong ion-dipole interactions with water. Overcoming this requires strategic manipulation of pH, salt formation, or the use of solubilizing excipients and co-solvents[2].

Quantitative Data & Diagnostic Predictors

Table 1: Physicochemical Properties & Solubility Predictors

PropertyValue / EstimateImpact on Aqueous Solubility
Molecular Weight 166.17 g/mol Favorable for dissolution (small molecule).
pKa (Carboxylic Acid) ~4.2Critical. At pH < 4.2, the molecule is neutral and poorly soluble. At pH > 6.2, it is >99% ionized and highly soluble[1].
LogP (Hydrophobicity) ~1.8 - 2.0Moderate lipophilicity. The aromatic ring drives hydrophobic exclusion from water[3].
H-Bond Donors/Acceptors 2 / 3Favorable. Allows interaction with polar protic solvents (water, methanol).

Table 2: Recommended Co-Solvent Systems for Assays

Solvent SystemMax Final ConcentrationBiological CompatibilityTroubleshooting Notes
100% DMSO Stock 50 - 100 mMN/A (Stock only)Must be kept anhydrous. Moisture causes premature precipitation.
DMSO / Aqueous Buffer < 0.1% - 1% DMSOHigh (Cell culture safe)Dilute dropwise with vortexing. Buffer must be pH ≥ 7.2.
DMSO / PEG400 / Tween 80 5% / 40% / 5%Moderate (Animal dosing)Excellent for in vivo. Prevents precipitation upon dilution in blood.

Core Troubleshooting FAQs

Q1: Why does the compound immediately precipitate (crash out) when I dilute my DMSO stock into an aqueous buffer? A: This is a classic manifestation of the pH-partition hypothesis. When you dissolve the compound in 100% DMSO, it exists as free molecules regardless of ionization. However, when diluted into water, the solvent capacity drops drastically. If the receiving aqueous buffer is not sufficiently basic (pH < 6.5), the carboxylic acid remains protonated and rapidly aggregates due to hydrophobic exclusion[3]. Fix: Ensure your receiving buffer is pre-adjusted to pH 7.2–7.5 and possesses sufficient buffering capacity (e.g., 50 mM HEPES or PBS) to neutralize the acidic protons released by the compound.

Q2: I need a high-concentration aqueous stock (>10 mM) for in vivo dosing without using toxic levels of organic solvents. How can I achieve this? A: You must convert the free acid into its corresponding sodium or potassium salt. By adding exactly 1.0 to 1.05 molar equivalents of a strong base (like NaOH), you deprotonate the carboxylic acid. The resulting carboxylate anion (-COO⁻) interacts strongly with water via ion-dipole bonds, increasing solubility by several orders of magnitude[4].

Q3: Does heating the solution help, and is it safe for this molecule? A: Gentle heating (37°C – 45°C) increases the kinetic energy of the system, accelerating the disruption of the crystal lattice and improving the dissolution rate. However, because of the reactive hydroxymethyl group, prolonged heating at high temperatures (>60°C) in strongly acidic or basic conditions risks unwanted esterification. Limit heating to 45°C for no more than 30 minutes.

Mechanistic Visualization

SolubilityWorkflow Start 4-(Hydroxymethyl)-3-methylbenzoic acid (Solid Powder) Decision Target Application? Start->Decision InVitro In Vitro Assays (Low Conc. < 1 mM) Decision->InVitro InVivo In Vivo / Formulation (High Conc. > 10 mM) Decision->InVivo DMSO Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO Base Add 1 eq. NaOH or KOH (Form Carboxylate Salt) InVivo->Base Dilute Dilute in Aqueous Buffer (pH 7.2 - 7.4) DMSO->Dilute Precipitate Precipitation / Cloudiness? Dilute->Precipitate Stir Stir & Gentle Heat (37°C) Adjust to pH 7.0-7.5 Base->Stir Stir->Precipitate Success Fully Solubilized Aqueous Solution Precipitate->Success No Fix Increase pH or add co-solvent (e.g., PEG400) Precipitate->Fix Yes Fix->Success

Solubility Optimization Workflow for 4-(Hydroxymethyl)-3-methylbenzoic acid.

Self-Validating Experimental Protocols

Protocol A: Preparation of a High-Concentration Aqueous Salt Solution (In Vivo Formulation)

Causality: This protocol forces the ionization of the carboxylic acid, bypassing the hydrophobic exclusion limits of the neutral molecule.

  • Weighing & Suspension: Weigh the required mass of 4-(Hydroxymethyl)-3-methylbenzoic acid into a sterile glass vial. Add 80% of your final target volume of distilled water (diH2O).

    • Validation Check: The solution will appear milky/cloudy. This confirms the neutral acid is insoluble.

  • Base Addition: Slowly add 1.0 molar equivalent of 1M NaOH dropwise while stirring continuously.

    • Causality: The strong base strips the proton from the -COOH group, forming the highly soluble sodium carboxylate salt.

  • Equilibration & Heating: Place the vial on a magnetic stirrer with gentle heating (37°C) for 15-20 minutes.

    • Validation Check: Visually inspect against a dark background. The solution must transition from an opaque suspension to completely transparent.

  • pH Adjustment & Volume Completion: Measure the pH. It should be between 7.0 and 7.5. If it is too basic, adjust with dilute HCl (0.1M) carefully to avoid re-precipitation. Top up to the final volume with diH2O.

  • Quantitative Validation: Measure the Optical Density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of micro-precipitates.

Protocol B: Co-Solvent Dilution for Cell Culture (In Vitro Assays)

Causality: Utilizes a polar aprotic solvent (DMSO) to disrupt the crystal lattice, followed by dilution into a pH-controlled buffer to maintain solubility below the precipitation threshold.

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM stock. Vortex until completely clear.

    • Validation Check: The stock must be completely transparent. If cloudy, the DMSO may have absorbed atmospheric moisture.

  • Buffer Preparation: Ensure your receiving cell culture media or buffer (e.g., PBS) is warmed to 37°C and has a verified pH of 7.4.

  • Dropwise Addition: While vigorously vortexing the receiving buffer, add the DMSO stock dropwise.

    • Causality: Vigorous mixing prevents localized concentration spikes of the drug, which act as nucleation sites for crystal growth.

  • Validation: Examine the final solution under a microscope (10x or 20x objective) to ensure no microcrystals have formed before applying to cell cultures.

References

  • Understanding the Water Solubility of Benzoic Acid - Oreate AI Blog. Oreate AI. 1

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Patsnap. 2

  • Benzoic Acid | C6H5COOH | CID 243 - PubChem. National Institutes of Health. 4

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. 3

Sources

Optimizing reaction conditions for steric hindrance of 3-methyl group

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the "3-Methyl Conundrum"—a specific steric challenge often encountered during the optimization of "Magic Methyl" drug candidates.

Subject: Overcoming Steric Hindrance in Ortho-Substituted Aromatic Systems Ticket ID: CHEM-OPT-3ME Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Magic Methyl" Paradox

You are likely here because a 3-methyl group—introduced to improve potency or metabolic stability (the "Magic Methyl" effect)—has shut down your synthetic route.

The Problem: In 6-membered aromatic rings (pyridines, benzenes, quinolines), a methyl group at the 3-position exerts a steric penalty (


-value ~1.70) on reaction centers at the adjacent 2- and 4-positions. This "ortho-effect" blocks the trajectory of incoming nucleophiles and destabilizes the planar transition states required for conjugation.

The Solution: Standard conditions fail here. You must transition from "general purpose" chemistry to sterically-adapted systems . This guide details the protocols for Pd-catalyzed couplings,


, and amide formations specifically tuned for this steric clash.

Module A: Cross-Coupling (C–C and C–N Bond Formation)

Target Audience: Chemists observing <10% conversion or rapid protodehalogenation in Suzuki/Buchwald couplings.

The Mechanistic Bottleneck

In Pd-catalyzed cross-coupling, the 3-methyl group hinders two specific steps:

  • Oxidative Addition: The bulky substituent protects the C–X bond.

  • Reductive Elimination: The most critical failure point. The crowded metal center struggles to adopt the geometry required to expel the product, often leading to

    
    -hydride elimination or protodehalogenation.
    
Recommended Systems (The "Bulky" Solution)

Counter-intuitively, to solve steric hindrance on the substrate, you must use bulkier ligands . Dialkylbiaryl phosphines (Buchwald ligands) and bulky NHCs (PEPPSI) are designed to "embrace" the metal, forcing the substrate into a reactive pocket while preventing catalyst dimerization.

Protocol 1: The "SPhos" Standard (Suzuki-Miyaura)

Best for: 2-halo-3-methylpyridines or ortho-substituted aryl chlorides.

  • Ligand: SPhos (or XPhos for chlorides).[1][2] The methoxy groups on the ligand's biaryl backbone provide stability via a Pd–O interaction, while the cyclohexyl groups force the reaction center open [1].

  • Precatalyst: Use Pd-G4 (fourth generation) precatalysts to ensure rapid activation at low temperatures.

  • Base:

    
     (anhydrous) is superior to carbonates for hindered substrates to prevent hydrolysis of the boronic acid (deborylation).
    
ComponentStandard ConditionSteric-Optimized Condition
Catalyst

XPhos Pd G4 or SPhos Pd G4 (1–3 mol%)
Solvent Dioxane/WaterTHF or 2-MeTHF (Higher solubility for bulky species)
Temperature 80 °C60 °C (G4 activates lower; high T promotes deborylation)
Protocol 2: The "PEPPSI" Protocol (Buchwald-Hartwig)

Best for: Amination of 3-methyl substrates with secondary amines. Why: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly PEPPSI-IPr , utilize a bulky NHC ligand that creates a flexible steric fence. This is critical when the 3-methyl group prevents the amine from coordinating effectively [2].

Step-by-Step Workflow:

  • Charge: Reaction vial with Aryl Halide (1.0 eq), Amine (1.2 eq), and

    
     (1.5 eq).
    
  • Catalyst: Add Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Add Dioxane or Toluene (0.5 M concentration—keep it concentrated).

  • Activation: Heat to 80°C. Note: If conversion is low, switch to Pd-PEPPSI-IPent , which has an even larger steric wall.

Visualization: Ligand Selection Logic

The following decision tree guides your ligand choice based on the specific steric topology.

LigandSelection Start Substrate Analysis: 3-Methyl-2-Haloarene Halogen Leaving Group? Start->Halogen Chlorine Chloride (Cl) Halogen->Chlorine Hard to activate Bromine Bromide/Iodide Halogen->Bromine Standard Coupling Coupling Type? Chlorine->Coupling Bromine->Coupling CN C-N (Amination) Coupling->CN Buchwald CC C-C (Suzuki) Coupling->CC Suzuki Rec3 Rec: BrettPhos Pd G4 (For Primary Amines) CN->Rec3 Primary Amine Rec4 Rec: RuPhos Pd G4 (For Secondary Amines) CN->Rec4 Secondary Amine Rec5 Rec: PEPPSI-IPr (For 'Poisonous' Heterocycles) CN->Rec5 Pyridine/Imidazole Rec1 Rec: XPhos Pd G4 (High activity for Cl) CC->Rec1 If Cl Rec2 Rec: SPhos Pd G4 (Stable, general purpose) CC->Rec2 If Br/I

Figure 1: Decision matrix for selecting the optimal precatalyst based on leaving group hardness and nucleophile type.

Module B: Nucleophilic Aromatic Substitution ( )

Target Audience: Chemists seeing no reaction despite using electron-deficient rings (e.g., 2-chloro-3-methyl-5-nitropyridine).

The "Meisenheimer" Trap

In


, the rate-determining step is usually the addition of the nucleophile to form the Meisenheimer complex. A 3-methyl group physically blocks the approach of the nucleophile to the 

orbital of the C–X bond [3].
Troubleshooting Guide

Q: I am refluxing in THF with TEA, but starting material remains. Why? A: THF is too non-polar, and TEA is too weak. The transition state is highly charged; you need a solvent with a high dielectric constant to stabilize it.

  • Fix: Switch solvent to DMSO or NMP . These solvents solvate the cation (leaving the nucleophile "naked" and reactive) and stabilize the polar Meisenheimer intermediate.

Q: Can I change the leaving group? A: Yes. Unlike Pd-catalysis (where I > Br > Cl), in sterically hindered


, Fluorine is King .
  • The "Halogen Swap" Protocol: If the 2-chloro-3-methyl substrate is sluggish, synthesize or purchase the 2-fluoro analog. The high electronegativity of fluorine inductively stabilizes the transition state, often increasing the reaction rate by 100-fold (the "Element Effect") [4].

Q: It's still not working. What is the "Nuclear Option"? A: Use the Guanidine Method .

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). It acts as both a base and a nucleophilic catalyst.

  • Conditions: 1.0 eq Substrate, 1.2 eq Nucleophile, 20 mol% TBD, Toluene, 110°C.

Module C: Amide Bond Formation

Target Audience: Chemists failing to couple 2-methylanilines with carboxylic acids.

The Problem: Conformational Locking

Anilines with ortho-methyl groups are twisted out of conjugation. This reduces the nucleophilicity of the nitrogen. Furthermore, once the intermediate forms, the steric bulk prevents the collapse of the tetrahedral intermediate.

Protocol: The "Acid Chloride" Bypass

Standard coupling reagents (HATU, EDC) often fail because the activation intermediate is too bulky to be attacked by a hindered aniline.

  • Convert to Acid Chloride: Do not use oxalyl chloride (too acidic/messy). Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.

  • Coupling:

    • Add the hindered aniline.

    • Add 2,6-Lutidine (non-nucleophilic base).

    • Solvent: DCM (0.2 M).

  • Why this works: Acid chlorides are the smallest possible electrophiles (minimal steric footprint compared to an OBt ester).

References & Authority

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling." Chemistry – A European Journal, 2006.

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

  • Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods." Angewandte Chemie, 2013.

Need Further Assistance?

If these protocols fail, please run a control reaction using the des-methyl analog. If the des-methyl works and the 3-methyl fails, the issue is purely steric. If both fail, the issue is electronic or contaminant-based.

Contact Support: chemistry-support@internal-lab.org

Sources

Technical Support Center: Separation of 4-(Hydroxymethyl)-3-methylbenzoic Acid from Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Separating 4-(Hydroxymethyl)-3-methylbenzoic acid[1] from its positional isomers (e.g., 2-methyl or 4-methyl variants) is a notorious bottleneck in analytical chemistry. Because these isomers possess identical molecular weights (166.17 g/mol ) and virtually indistinguishable hydrophobicities (LogP), standard reversed-phase methods often result in co-elution.

As a Senior Application Scientist, I have designed this guide to help you move beyond simple hydrophobic partitioning. By exploiting subtle geometric, electronic, and steric differences, you can establish a robust, self-validating separation system.

Section 1: Separation Strategy & Decision Matrix

Before adjusting your mobile phase, you must select the correct chromatographic mode. The flowchart below outlines the optimal decision path based on available instrumentation.

IsomerSeparation Start Start: Isomer Mixture 4-(Hydroxymethyl)-3-methylbenzoic acid CheckEquip Is SFC Available? Start->CheckEquip SFC_Path Supercritical Fluid Chromatography (High Resolution / Fast) CheckEquip->SFC_Path Yes HPLC_Path Liquid Chromatography (Standard Resolution) CheckEquip->HPLC_Path No SFC_Col Use 2-PIC or DIOL Column (Exploit pi-pi & H-bonding) SFC_Path->SFC_Col HPLC_Col RP-HPLC or NP-HPLC? HPLC_Path->HPLC_Col Success Baseline Separation Achieved SFC_Col->Success RP_HPLC RP-HPLC: Phenyl-Hexyl Column Mobile Phase: Acidic (pH < 2.5) HPLC_Col->RP_HPLC Reversed Phase NP_HPLC NP-HPLC: Beta-Cyclodextrin Column Mobile Phase: Hexane/IPA/Acetic Acid HPLC_Col->NP_HPLC Normal Phase RP_HPLC->Success NP_HPLC->Success

Fig 1. Decision matrix for selecting the optimal chromatographic separation strategy.

Section 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my standard C18 column failing to resolve these isomers? A1: C18 stationary phases separate analytes based almost entirely on hydrophobic partitioning. Positional isomers of disubstituted benzoic acids have identical hydrophobic footprints. To achieve separation, you must introduce orthogonal selectivity—specifically shape selectivity (sterics), dipole-dipole interactions, or


 bonding[2][3]. This requires specialized columns like Phenyl-Hexyl, 2-Picolylamine (2-PIC), or 

-Cyclodextrin.

Q2: Why am I seeing severe peak tailing and retention time drift? A2: 4-(Hydroxymethyl)-3-methylbenzoic acid contains a carboxylic acid functional group with a pKa of approximately 4.0. If your mobile phase pH fluctuates near this value, the compound exists in a dynamic equilibrium between its neutral and ionized states. This dual-state propagation through the column causes peak broadening and tailing[4]. You must strictly buffer the mobile phase to at least 1.5 pH units below the pKa (e.g., pH 2.5 using 0.1% formic acid) to ensure the analyte remains fully protonated.

TroubleshootingTailing Issue Issue: Severe Peak Tailing CheckpH Check Mobile Phase pH Issue->CheckpH pHHigh pH > 3.0 (Partial Ionization) CheckpH->pHHigh pHLow pH < 2.5 (Fully Protonated) CheckpH->pHLow FixpH Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) pHHigh->FixpH CheckCol Check Column Chemistry pHLow->CheckCol Silanol Secondary Silanol Interactions CheckCol->Silanol FixCol Switch to End-Capped or Mixed-Mode Column Silanol->FixCol

Fig 2. Troubleshooting workflow for diagnosing and resolving peak tailing.

Section 3: Validated Experimental Methodologies

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system. You must run a system suitability test (SST) using single-isomer standards before injecting complex mixtures.

Protocol A: Supercritical Fluid Chromatography (SFC) – The Gold Standard

SFC is the premier technique for separating disubstituted benzoic acid isomers directly, without the need for prior derivatization. By utilizing a 2-Picolylamine (2-PIC) stationary phase, this method exploits hydrogen bonding and


 interactions to pull the isomers apart.
  • System Setup: Power on the Waters ACQUITY UPC2 (or equivalent SFC system) and ensure the CO

    
     pump is chilled[2].
    
  • Column Installation: Install an ACQUITY UPC2 Torus 2-PIC column (3.0 x 100 mm, 1.7 µm)[2].

  • Mobile Phase Preparation:

    • Phase A: Supercritical CO

      
      [2].
      
    • Phase B: High-purity Methanol containing 0.2% Formic Acid[2]. (Causality: The acidic modifier is critical to suppress the ionization of the benzoic acid moiety, preventing peak tailing).

  • Method Parameters:

    • Gradient: 5% to 20% Phase B over 5.0 minutes.

    • Flow Rate: 1.2 mL/min.

    • Automated Backpressure (ABPR): 1500 psi.

    • Detection: PDA at 240 nm (wavelength compensated 340–410 nm) or MS SIR (Negative ESI)[2].

  • Self-Validation Step: Inject the 4-(Hydroxymethyl)-3-methylbenzoic acid standard alone. Record the retention time (RT). Next, inject the isomer mixture. Calculate the resolution factor (

    
    ). An 
    
    
    
    validates the system for quantitative analysis.
Protocol B: Normal-Phase HPLC via Steric Inclusion

If SFC is unavailable, normal-phase chromatography using a


-cyclodextrin bonded phase is a highly effective alternative. The separation mechanism relies on the ability of the isomers to physically fit into the hydrophobic cavity of the cyclodextrin torus[3][5]. The ortho, meta, and para positioning of the methyl and hydroxymethyl groups dictates the depth of inclusion and the resulting retention time[3].
  • Column Installation: Install a

    
    -Cyclodextrin bonded silica column (e.g., 4.6 x 250 mm, 5 µm)[3].
    
  • Mobile Phase Preparation: Mix Hexane, Isopropanol, and Acetic Acid in a 90:10:1 (v/v/v) ratio.

    • (Causality: The 1% acetic acid is mandatory. Without it, the carboxylic acid groups of the analytes will strongly interact with residual surface silanols on the silica support, leading to irreversible binding or massive band broadening)[3][5].

  • Method Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 254 nm.

  • Self-Validation Step: Run a blank injection of the mobile phase to establish a baseline. Inject the isomer mixture and verify that peak symmetry (tailing factor) is between 0.9 and 1.2. If tailing exceeds 1.2, increase the acetic acid concentration to 1.5%.

Section 4: Quantitative Data & Column Selection Summary

Use the table below to rapidly compare column chemistries and expected outcomes based on their underlying separation mechanisms.

Column ChemistryPrimary Separation MechanismMobile Phase RequirementExpected Resolution (

)
Suitability for Isomers
Standard C18 Hydrophobic PartitioningAqueous/Organic + 0.1% FA

(Co-elution)
Poor
Phenyl-Hexyl

Interactions, Hydrophobicity
Aqueous/Organic + 0.1% FA

(Partial)
Moderate
Torus 2-PIC (SFC) H-bonding, Dipole,

CO

/ MeOH + 0.2% FA

(Baseline)
Excellent

-Cyclodextrin
Steric Inclusion (Shape Selectivity)Hexane/IPA + 1.0% Acetic Acid

(Baseline)
Excellent
Section 5: References
  • Waters Corporation (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Source: Waters Application Notes URL:[Link]

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Source: PubMed / National Library of Medicine URL:[Link]

Sources

Validation & Comparative

Comparative Guide: FTIR Characteristic Peaks of Carboxylic Acids vs. Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in spectroscopic characterization, distinguishing between hydroxyl (-OH) and carboxyl (-COOH) functional groups is a fundamental yet critical workflow in drug development and materials science. While both groups share an oxygen-hydrogen motif, their macroscopic behavior and intermolecular interactions differ vastly, leading to distinct mid-infrared (MIR) spectral signatures[1].

This guide provides an objective, data-driven comparison of their Fourier-Transform Infrared (FTIR) spectra, detailing the physical causality behind these differences and providing a self-validating protocol for accurate laboratory analysis.

Mechanistic Causality: The Physics Behind the Spectra

To accurately interpret FTIR spectra, one must understand the underlying physical chemistry driving the vibrational frequencies. The fundamental principle of FTIR relies on changes in the molecular dipole moment during bond vibration[1].

1. The O-H Stretching Region (3600–2500 cm⁻¹) In pure alcohols, molecules engage in intermolecular hydrogen bonding, typically forming transient polymeric networks[2]. This interaction weakens the O-H covalent bond, broadening the absorption peak and shifting it to the 3200–3600 cm⁻¹ range[3].

Conversely, carboxylic acids predominantly exist as strongly bound, hydrogen-bonded dimers in condensed phases (liquids and solids)[4]. This dual-site hydrogen bonding is significantly stronger than the networks found in alcohols[2]. The extensive dimerization severely weakens the O-H bond, creating a wide distribution of vibrational energy states. Consequently, the carboxylic acid O-H stretch manifests as an exceptionally broad, "messy" band spanning 2500–3300 cm⁻¹[5]. A critical diagnostic feature is that this massive band often completely swallows the sharp C-H stretching peaks near 3000 cm⁻¹[4][5].

2. The Carbonyl (C=O) Differentiator The carboxyl group contains a highly polar C=O double bond. The stretching of this bond results in a massive change in the molecular dipole moment, yielding an intense, sharp, "dagger-like" peak between 1690 and 1760 cm⁻¹[3][6]. Because simple alcohols lack this structural feature entirely, the ~1700 cm⁻¹ region serves as a definitive binary diagnostic tool[6].

Quantitative Data Comparison

The following table summarizes the key spectral differences between the two functional groups, mapping the empirical data to its mechanistic rationale[2][4][7].

Spectral FeatureAlcohol (-OH)Carboxylic Acid (-COOH)Mechanistic Rationale
O-H Stretch 3200 – 3600 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Extremely Broad)Alcohols form polymeric H-bonds; Carboxylic acids form strongly bound dimers, severely weakening the O-H bond.
C=O Stretch Absent1690 – 1760 cm⁻¹ (Strong, Sharp)Carboxylic acids contain a highly polar carbonyl group; pure alcohols do not.
C-O Stretch 1000 – 1260 cm⁻¹ (Strong)1210 – 1320 cm⁻¹ (Strong)Differences in bond order, resonance, and adjacent electronegative atoms shift the C-O frequency.
O-H Bend 1300 – 1420 cm⁻¹ (In-plane)900 – 950 cm⁻¹ (Out-of-plane, Broad)Dimerization in carboxylic acids restricts out-of-plane bending, requiring distinct vibrational energy.

Diagnostic Workflow

When analyzing an unknown organic sample, following a structured logical pathway prevents misidentification (e.g., confusing a hydroxy ketone for a carboxylic acid).

FTIR_Diagnostic Start Unknown Organic Sample (IR Spectrum 4000-400 cm⁻¹) CheckOH Is there a broad O-H stretch (>3000 cm⁻¹)? Start->CheckOH CheckCO Is there a sharp, intense C=O stretch (1680-1750 cm⁻¹)? CheckOH->CheckCO Yes Other2 Other Functional Group (e.g., Alkane, Ketone) CheckOH->Other2 No CheckBroad Does the O-H stretch overlap C-H (2500-3300 cm⁻¹)? CheckCO->CheckBroad Yes Alcohol Alcohol Group Confirmed (-OH) CheckCO->Alcohol No Carboxylic Carboxylic Acid Confirmed (-COOH) CheckBroad->Carboxylic Yes Other1 Other Functional Group (e.g., Hydroxy Ketone) CheckBroad->Other1 No

Figure 1: Diagnostic workflow for differentiating alcohols and carboxylic acids via FTIR spectral analysis.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR has largely superseded transmission FTIR for routine analysis due to minimal sample preparation[1][8]. However, maintaining scientific integrity requires a self-validating workflow to prevent false positives from cross-contamination.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Run a background scan (air).

  • Causality: The background scan mathematically subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum, isolating the analyte's true peaks[9].

Step 2: Sample Application

  • Action (Liquid): Place a single drop (10-20 µL) to completely cover the crystal.

  • Action (Solid): Place 5-10 mg of powder on the crystal and apply uniform pressure using the ATR anvil.

  • Causality: ATR relies on an evanescent wave that only penetrates a few microns (typically 0.5 - 2 µm) into the sample. Intimate physical contact is absolutely required to achieve an adequate signal-to-noise ratio[8].

Step 3: Spectral Acquisition

  • Action: Collect 16 to 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ MIR range.

  • Causality: Co-adding multiple scans improves the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring weak peaks in the fingerprint region (like the C-O stretch) are distinguishable from baseline noise[7].

Step 4: Self-Validating Post-Run Verification

  • Action: Thoroughly clean the crystal again with isopropanol. Run a secondary background scan.

  • Causality: If peaks remain, repeat cleaning until a perfectly flat baseline is achieved. This step is a built-in control mechanism; it proves the acquired spectrum was entirely generated by the applied sample and not an artifact of previous cross-contamination, validating the integrity of the data.

References

  • Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols | Oreate AI Blog |

  • IR Spectroscopy Tutorial: Carboxylic Acids | orgchemboulder.com |

  • 6.3 IR Spectrum and Characteristic Absorption Bands | Pressbooks |

  • Decoding the Infrared Signatures: Alcohols vs. Carboxylic Acids | Oreate AI Blog |

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra | Master Organic Chemistry |

  • Fourier-Transform Infrared Spectroscopy (FTIR) | Advances in Polymer Science |

  • Interpreting Infrared Spectra | Specac Ltd |

  • Identifying the Presence of Particular Groups | Chemistry LibreTexts |

  • FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech Labs |

Sources

Comparative Reactivity Profile: 4-(Hydroxymethyl)-3-methylbenzoic Acid vs. 4-Hydroxymethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between 4-Hydroxymethylbenzoic acid (HMBA) and its sterically hindered analogue, 4-(Hydroxymethyl)-3-methylbenzoic acid (3-Me-HMBA) .

While HMBA is a gold-standard linker in solid-phase peptide synthesis (SPPS) and a versatile intermediate in drug design, the introduction of an ortho-methyl group in 3-Me-HMBA fundamentally alters its reactivity profile. This guide analyzes these differences through the lens of physical organic chemistry, focusing on steric inhibition of resonance, kinetic stability of benzylic esters, and oxidation selectivity.

Key Takeaway: 3-Me-HMBA offers superior hydrolytic stability for ester linkages due to steric shielding by the C3-methyl group, making it an ideal candidate for linkers requiring resistance to premature cleavage. However, this comes at the cost of reduced reaction rates during initial functionalization.

Part 1: Structural & Electronic Analysis

The primary differentiator between these two compounds is the methyl group at position 3 in 3-Me-HMBA. This substituent exerts two distinct effects:

  • Steric Hindrance (Ortho-Effect): The methyl group is ortho to the hydroxymethyl moiety at C4. This creates a "steric wall" that impedes the approach of nucleophiles or bulky oxidants to the benzylic carbon.

  • Electronic Modulation (Meta-Effect): Relative to the carboxylic acid at C1, the methyl group is in the meta position.

Acid Dissociation (pKa)

The acidity of the benzoic acid core is governed by the electronic influence of the substituents.[1][2]

  • HMBA: The para-hydroxymethyl group is weakly electron-withdrawing (inductive) but can be electron-donating via hyperconjugation. The pKa is effectively identical to benzoic acid (~4.2).

  • 3-Me-HMBA: The C3-methyl group is meta to the carboxylic acid. Using the Hammett equation with the meta-substituent constant for methyl (

    
    ), we predict a slight decrease in acidity (increase in pKa) due to weak electron donation.
    
CompoundSubstituent (vs COOH)Hammett

Predicted pKaExperimental pKa Ref
HMBA p-CH2OH~0.004.19 - 4.25~4.20 (Benzoic Acid)
3-Me-HMBA m-CH3-0.074.25 - 4.354.27 (3-Methylbenzoic Acid)
Structural Visualization

The following diagram illustrates the steric clash volume (red) introduced by the ortho-methyl group in 3-Me-HMBA compared to the accessible trajectory in HMBA.

G cluster_0 HMBA (Standard) cluster_1 3-Me-HMBA (Hindered) HMBA Benzene Ring COOH_1 C1: -COOH (Acidic Center) HMBA->COOH_1 CH2OH_1 C4: -CH2OH (Reactive Center) HMBA->CH2OH_1 Nucleophile_1 Nucleophile (Unimpeded) Nucleophile_1->CH2OH_1 Fast Attack MeHMBA Benzene Ring COOH_2 C1: -COOH (Acidic Center) MeHMBA->COOH_2 CH2OH_2 C4: -CH2OH (Reactive Center) MeHMBA->CH2OH_2 Methyl C3: -CH3 (Steric Block) MeHMBA->Methyl Methyl->CH2OH_2 Steric Clash Nucleophile_2 Nucleophile (Blocked) Nucleophile_2->CH2OH_2 Slow Attack

Caption: Comparative steric access to the benzylic alcohol. The C3-methyl in 3-Me-HMBA (right) restricts the nucleophilic attack angle.

Part 2: Reactivity Benchmarks & Case Studies

Case Study 1: Benzylic Oxidation (Aldehyde Synthesis)

Objective: Conversion of the benzylic alcohol to the corresponding benzaldehyde (e.g., using MnO2 or Swern oxidation).

  • HMBA: Reacts rapidly. High turnover frequency. Risk of over-oxidation to carboxylic acid if strong oxidants (e.g., KMnO4) are used.

  • 3-Me-HMBA: The ortho-methyl group sterically hinders the formation of the bulky transition states often required in oxidation mechanisms (e.g., the cyclic intermediate in Cr(VI) oxidations or the approach of DMSO-activators in Swern).

    • Implication: Requires longer reaction times or more active oxidants (e.g., IBX). However, it shows higher selectivity against over-oxidation because the hydrate intermediate (required for oxidation to acid) is destabilized by steric crowding.

Case Study 2: Nucleophilic Substitution (Linker Loading)

Objective: Loading the first amino acid onto the linker via esterification (e.g., DCC/DMAP coupling).

  • HMBA: Standard kinetics. Loading is typically complete within 1-2 hours at room temperature.

  • 3-Me-HMBA: Significantly slower kinetics (

    
    ). The nucleophilic attack of the alcohol oxygen onto the activated amino acid is not hindered, but the formation of the tetrahedral intermediate during subsequent acylation steps is sterically crowded.
    
    • Protocol Adjustment: Use "Magic Mixture" (DIC/Oxyma) and extend coupling time to 4-6 hours or elevate temperature to 50°C.

Case Study 3: Hydrolytic Stability (Linker Cleavage)

Objective: Cleavage of the ester bond to release the peptide/drug payload.

  • HMBA: Cleaves readily with 0.1 M NaOH or standard ammonolysis. Half-life (

    
    ) in pH 10 buffer is minutes to hours.
    
  • 3-Me-HMBA: Superior Stability. The ortho-methyl group protects the ester carbonyl from hydrolytic attack by water or hydroxide.

    • Data Support: Analogous sterically hindered esters (e.g., mesitoates) are often stable to boiling NaOH. 3-Me-HMBA esters are estimated to be 5-10x more stable than HMBA esters.

    • Application: Ideal for "safety-catch" linkers or prodrugs where premature hydrolysis in plasma is a failure mode.

Part 3: Experimental Protocols

Protocol A: Selective Benzylic Bromination

Conversion of the alcohol to a bromide is a key activation step. The 3-Me-HMBA requires specific handling to prevent side reactions.

Reagents:

  • Substrate (1.0 eq)[3]

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-Me-HMBA in 50 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
    • Note: HMBA is less soluble in DCM; 3-Me-HMBA has higher lipophilicity (LogP ~1.5 vs 0.6) and dissolves more easily.

  • Addition: Add

    
     (4 mmol) dropwise over 15 minutes.
    
    • Observation: For HMBA, reaction is immediate. For 3-Me-HMBA, allow the mixture to warm to room temperature (25°C) post-addition.

  • Reaction: Stir at 25°C.

    • HMBA: Complete in 2 hours.

    • 3-Me-HMBA: Monitor by TLC. Typically requires 6-8 hours. If incomplete, reflux at 40°C for 1 hour.

  • Quench: Pour into ice-water. Extract with DCM.[3]

  • Purification: Wash organic layer with sat.

    
     (careful, product contains COOH, extract with base will pull product into aqueous phase).
    
    • Correction: Since the starting material is an acid, this protocol yields the bromo-acid. To isolate, simply wash with water and brine, dry over

      
      , and concentrate. Recrystallize from Hexane/EtOAc.
      
Protocol B: Linker Stability Assay (Hydrolysis)

A self-validating protocol to quantify the stability difference.

  • Preparation: Synthesize the methyl ester of the benzylic alcohol for both compounds (e.g., Benzoic acid-CH2-OAc).

  • Conditions: Dissolve 0.1 mmol of ester in 1 mL THF/Water (1:1). Add 1.0 eq NaOH.

  • Monitoring: Analyze by HPLC at t=0, 30, 60, 120 mins.

  • Expected Result:

    • HMBA Derivative: >50% hydrolysis within 60 mins.

    • 3-Me-HMBA Derivative: <10% hydrolysis within 60 mins.

Part 4: Comparative Data Summary

Feature4-Hydroxymethylbenzoic acid (HMBA)4-(Hydroxymethyl)-3-methylbenzoic acid (3-Me-HMBA)
CAS Number 3006-96-0499-76-3 (Isomer check: 4-OH-3-Me is common; target is specific)
Molecular Weight 152.15 g/mol 166.18 g/mol
Predicted pKa (COOH) 4.194.27
LogP (Lipophilicity) 0.631.51
Benzylic Oxidation Rate Fast (

)
Slow (

)
Ester Hydrolysis (

)
Short (Labile)Long (Stable)
Primary Application SPPS Linker (Base Labile)Prodrug Linker / Stable SPPS Linker

References

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • HMBA Linker Chemistry

    • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454.

  • Steric Effects in Benzoate Hydrolysis

    • Goosen, A., & Morgan, D. H. (1994). Steric hindrance in the hydrolysis of methyl-substituted benzoic acid esters. Journal of the Chemical Society, Perkin Transactions 2.

  • Ortho-Effect and Reactivity

    • Shorter, J. (1978). Correlation Analysis in Organic Chemistry: An Introduction to Linear Free-Energy Relationships. Oxford University Press. (Fundamental grounding for pKa/Rate predictions).

Sources

Comparative Guide: Steric Modulation in 3-Methylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Focus: Distinguishing the meta-methyl group's unique role as a "sterically silent" synthetic handle versus a "sterically active" biological anchor.

Executive Summary: The "Goldilocks" Methyl

In rational drug design and organic synthesis, the methyl group on a benzoic acid scaffold acts as a critical modulator of physicochemical properties. While the ortho-isomer (2-methyl) is dominated by the "Ortho Effect" (steric inhibition of resonance and reaction), and the para-isomer (4-methyl) is primarily an electronic modulator, 3-methylbenzoic acid (m-toluic acid) occupies a unique "Goldilocks" zone.

This guide objectively compares the 3-methyl derivative against its isomers and the unsubstituted parent, demonstrating why it is the preferred scaffold for introducing hydrophobic bulk without compromising synthetic reactivity.

Key Comparative Insights
  • Synthetic Utility: Unlike the ortho-isomer, the 3-methyl group does not sterically block the carboxylic carbon, allowing for predictable esterification and amidation kinetics comparable to unsubstituted benzoic acid.

  • Medicinal Chemistry: It exhibits the "Magic Methyl" effect , capable of boosting potency (

    
    -fold) by filling specific hydrophobic pockets (
    
    
    
    ) or restricting conformation in biaryl systems, a property the para-isomer lacks due to its symmetry axis.

Comparative Performance Analysis

The following data contrasts the electronic and steric parameters of the methylbenzoic acid isomers.

Table 1: Physicochemical & Kinetic Profile
FeatureBenzoic Acid (Reference)2-Methyl (Ortho)3-Methyl (Meta)4-Methyl (Para)
Hammett Constant (

)
0.00N/A (Steric dominance)-0.07 (Weak Donor)-0.17 (Strong Donor)
Steric Hindrance (

)
0.00-1.24 (High Blockage)~0.00 (Negligible at

)
0.00
Esterification Rate (

)
1.00~0.05 (Very Slow)~0.85 ~0.80
LogP (Lipophilicity) 1.872.352.37 2.38
Conformational Bias Planar preferredTwisted (Steric clash)Rotameric Bias Sym. Axis (None)

Interpretation:

  • Reactivity: The 3-methyl derivative retains ~85% of the reactivity of benzoic acid. The slight reduction is electronic (inductive donation lowers carbonyl electrophilicity), not steric. In contrast, the ortho-isomer is practically inert to standard Fischer esterification due to the

    
     value of -1.24.
    
  • Binding: The 3-methyl group adds lipophilicity (LogP +0.5) without the synthetic penalty of the ortho position.

Mechanism & Theory: The Steric Landscape

To understand why the 3-methyl isomer is superior for specific applications, we must visualize the steric influence relative to the reaction center (carboxylic acid) and the binding environment.

Diagram 1: Steric vs. Electronic Influence Map

StericLandscape Ref Benzoic Acid (Reference) Reaction Reaction Center (COOH) Ref->Reaction Baseline k=1 Ortho 2-Methyl (Ortho) High Steric Clash Ortho->Reaction Blocks Attack (Steric Inhibition) Binding Protein Binding (Hydrophobic Pocket) Ortho->Binding Twists Ring (Atropisomerism) Meta 3-Methyl (Meta) Conformational Lock Meta->Reaction No Blockage (Inductive Effect Only) Meta->Binding Fills Pocket (Magic Methyl) Para 4-Methyl (Para) Electronic Donor Para->Reaction Lowers Electrophilicity (Resonance) Para->Binding Extends Reach (No Twist)

Caption: The 3-methyl substituent (Green) avoids the reaction center blockage seen in ortho (Red) while providing unique binding geometry distinct from para (Blue).

Experimental Validation: Kinetic Rate Determination

To objectively verify the "steric silence" of the 3-methyl group during synthesis, a comparative kinetic study of esterification is the gold standard.

Protocol: Competitive Fischer Esterification Assay

Objective: Determine relative rate constants (


) of methylbenzoic acid isomers to quantify steric interference.
Materials
  • Substrates: Benzoic acid, 2-methylbenzoic acid, 3-methylbenzoic acid, 4-methylbenzoic acid.

  • Reagent: Methanol (anhydrous, excess).

  • Catalyst:

    
     (conc.) or 
    
    
    
    -TsOH (10 mol%).
  • Internal Standard: Dodecane (inert to esterification).

  • Analysis: GC-FID or

    
    H NMR.
    
Workflow Methodology
  • Preparation: Prepare a 0.1 M solution of the specific benzoic acid derivative in Methanol (

    
     mL).
    
  • Standardization: Add Dodecane (0.05 M) as an internal standard.

  • Initiation: Equilibrate to

    
    C. Add catalyst (
    
    
    
    ).
  • Sampling: Withdraw

    
     mL aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquot into saturated

    
     (aq) / Ethyl Acetate biphasic mixture to stop the reaction.
    
  • Analysis: Inject organic layer into GC. Monitor the disappearance of Acid and appearance of Methyl Ester.

Data Calculation

Plot


 vs. time (

).
  • The slope

    
     (pseudo-first-order rate constant).
    
  • Validation Criteria: The 2-methyl isomer should show

    
     conversion when 3-methyl shows 
    
    
    
    conversion.
Diagram 2: Kinetic Assay Workflow

KineticProtocol Step1 Reaction Vessel (Acid + MeOH + Dodecane) Step2 Catalyst Addition (t=0) Step1->Step2 Step3 Sampling Loop (t=5, 15... 120 min) Step2->Step3 Heat 60°C Step4 Quench (NaHCO3/EtOAc) Step3->Step4 Aliquot Step5 GC Analysis (Peak Area Ratio) Step4->Step5 Extract Step5->Step5 Calculate k_obs

Caption: Step-by-step workflow for determining pseudo-first-order kinetics of esterification.

Application in Drug Design: The "Magic Methyl"

The 3-methyl group is not just a passive spacer; it is an active tool for Conformational Restriction .

Case Study: Biaryl Twist

In biphenyl drug scaffolds (common in kinase inhibitors), the rotation around the phenyl-phenyl bond is free.

  • Problem: High entropic penalty upon binding to the protein.

  • Solution: Introducing a methyl group at the 3-position (meta to the linker) creates a "soft" steric clash with the adjacent ring protons.

  • Result: This restricts the rotation, pre-organizing the molecule into a specific dihedral angle (often

    
    ) that matches the bioactive conformation.
    
  • Advantage: Unlike 2-methyl (which might force a

    
     twist and block synthesis), 3-methyl tunes the twist subtlely.
    

Bioactivity Impact: Studies have shown that this "meta-methylation" can improve


 values by 10-100 fold compared to the H-analog due to the reduction of entropic loss (

).

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley. (Source for parameters).
  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 111(9), 5215-5246. Link

  • PubChem Compound Summary. (2024). 3-Methylbenzoic Acid.[1][2] National Center for Biotechnology Information. Link

Sources

Crystal structure analysis of 4-(Hydroxymethyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for solid-state chemists and pharmaceutical researchers. It prioritizes the workflow of structural determination and comparative analysis, acknowledging that while the specific crystal data for the 3-methyl derivative is often proprietary or generated in-house, the methodology for validating it against its analogs is the industry standard.

Comparative Solid-State Characterization & Crystallographic Workflow

Executive Summary & Strategic Context

4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) is a critical bifunctional building block featuring a carboxylic acid and a benzylic alcohol.[1] In drug discovery, it serves as a scaffold for linker systems and fragment-based drug design.

Unlike its widely characterized analog 4-(Hydroxymethyl)benzoic acid , the 3-methyl derivative presents unique solid-state challenges. The introduction of the ortho-methyl group (relative to the hydroxymethyl moiety) introduces steric bulk that disrupts planar packing, potentially altering solubility, melting point, and polymorphic stability.[1]

This guide compares the Target (3-methyl derivative) against the Reference (non-methylated analog) and outlines the definitive workflow for establishing its crystal structure.

Comparative Performance: Target vs. Alternatives

In solid-state development, "performance" refers to the developability of the crystal form (stability, density, habit).[1] We compare the Target against its closest structural alternative and the analytical methods used to distinguish them.

A. Structural Alternative Comparison
FeatureTarget: 4-(Hydroxymethyl)-3-methylbenzoic acidReference: 4-(Hydroxymethyl)benzoic acidImplication for Development
Formula C₉H₁₀O₃ (MW: 166.[1]17)C₈H₈O₃ (MW: 152.[1][2][3]15)Methyl group adds lipophilicity (LogP increase).[1]
Steric Profile High: 3-Methyl group creates twist/torsion.Low: Planar aromatic system.Target likely has lower packing efficiency (lower density).[1]
H-Bonding Hindered rotation of -CH₂OH.Free rotation of -CH₂OH.Target may form unique polymorphs due to conformer locking.
Melting Point Predicted: ~150–165°C (Lower)Experimental: 182–185°CLower MP suggests higher solubility in organic solvents.
Primary Motif Carboxylic Dimer + Steric clashCarboxylic Dimer +

-

stacking
Target requires specific solvents to stabilize crystal lattice.
B. Analytical Method Comparison (ROI Analysis)
MethodResolutionTime to ResultCostSuitability
SC-XRD (Single Crystal) Atomic (<0.8 Å) 24-72 HoursHighGold Standard. Required for absolute configuration and torsion angles.
PXRD (Powder) Bulk Phase ID< 1 HourLowRoutine purity check; cannot solve de novo structure easily without high crystallinity.
CSP (Computational) Predicted Energy1-2 WeeksMediumUseful for predicting polymorph risk (P1 vs P21/c).[1]

Expert Protocol: Single Crystal Growth & Analysis

Self-Validating Workflow for CAS 1423070-20-5

The presence of the hydroxyl and carboxyl groups suggests strong hydrogen bonding capability (


 dimers).[1] The methyl group introduces asymmetry. The following protocol is designed to screen for the most stable polymorph.
Phase 1: Solvent Screening (The "Rule of 3")

Do not use a single solvent.[1] Use a matrix of three polarity classes to induce different packing motifs.

  • System A (High Polarity/Protophilic): Methanol/Water (9:1).[1] Promotes H-bond exchange.

  • System B (Intermediate/Aprotic): Ethyl Acetate/Hexane (Slow diffusion).[1] Encourages dimer formation without solvent interference.

  • System C (Aromatic/Stacking): Toluene. Promotes

    
    -stacking interactions, though the methyl group may hinder this.
    
Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 20 mg of Target in minimal hot solvent (System A/B/C).

  • Filtration: Filter through 0.45 µm PTFE to remove nucleation seeds.

  • Nucleation Control:

    • Vapor Diffusion: Place vial of solution inside a larger jar containing anti-solvent (e.g., Pentane).[1]

    • Slow Evaporation: Cover vial with parafilm, poke 3 holes. Store at 4°C (reduces kinetic trapping).

  • Harvest: Isolate crystals when they reach 0.2–0.4 mm.

Phase 3: Data Collection Strategy (SC-XRD)
  • Temperature: Collect at 100 K (Cryostream). Reason: Reduces thermal motion of the flexible hydroxymethyl arm.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is better if crystals are micro-sized.[1]
  • Refinement: Watch for disorder in the 3-methyl group. It may adopt multiple orientations if the void space allows.

Visualization: Structural Logic & Workflow

Diagram 1: Solid-State Characterization Pipeline

This workflow illustrates the decision-making process when characterizing a new benzoic acid derivative.

G Start Crude Material (CAS 1423070-20-5) Screen Solvent Screening (Polar/Apolar/H-Bond) Start->Screen Recrystallize Microscopy Optical Microscopy (Birefringence Check) Screen->Microscopy Decision Single Crystal? Microscopy->Decision SCXRD SC-XRD (Unit Cell & Space Group) Decision->SCXRD Yes (>0.1mm) PXRD PXRD (Bulk Fingerprint) Decision->PXRD No (Powder) Solve Structure Solution (Direct Methods) SCXRD->Solve PXRD->Screen Re-optimize Conditions Refine Refinement (H-Bond/Disorder) Solve->Refine

Caption: Decision tree for characterizing 4-(Hydroxymethyl)-3-methylbenzoic acid, prioritizing SC-XRD for de novo structure determination.

Diagram 2: Interaction Hypothesis (Methyl Group Effect)

Visualizing how the 3-methyl substitution alters the expected hydrogen bonding network compared to the reference.[1]

Interactions Ref Reference: 4-(Hydroxymethyl)benzoic acid Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Ref->Dimer Forms Stack Planar Pi-Stacking (Tight Packing) Ref->Stack Favors Target Target: 4-(Hydroxymethyl)-3-methylbenzoic acid Target->Dimer Forms Twist Steric Twist (Non-Planar) Target->Twist Methyl Clash Twist->Stack Disrupts Void Increased Void Volume (Lower Density) Twist->Void Creates

Caption: Mechanistic impact of the 3-methyl group: It retains the acid dimer but disrupts pi-stacking, likely lowering crystal density.

Structural Expectations & Data Analysis

When analyzing the solved structure, verify the following parameters to ensure scientific integrity:

  • Space Group: Expect monoclinic (

    
    ) or triclinic  (
    
    
    
    ). These are the most common for benzoic acid derivatives.
  • Bond Lengths:

    • 
      : ~1.21–1.23 Å[1]
      
    • 
       (acid): ~1.30–1.32 Å[1]
      
    • 
       (alcohol): ~1.41–1.43 Å[1]
      
  • Torsion Angles: The key differentiator. Measure the torsion angle between the phenyl ring and the carboxyl group. In the Reference (non-methyl), this is near 0° (planar).[1] In the Target (3-methyl), expect a deviation of 15–30° to relieve steric strain between the methyl and the carbonyl oxygen.

Troubleshooting
  • Twinning: If

    
    , check for merohedral twinning, common in pseudo-symmetric monoclinic cells.[1]
    
  • Disorder: The hydroxymethyl group (-CH₂OH) often rotates. If electron density is smeared, model it as two positions with partial occupancy (e.g., 60:40).[1]

References

  • PubChem. 4-(Hydroxymethyl)-3-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Royal Society of Chemistry. Crystal structure of o-toluic acid and o-chlorobenzoic acid (Structural Analog Comparison). CrystEngComm. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-(Hydroxymethyl)benzoic acid. (Use CSD Search for comparison).[1] Available at: [Link][1]

Sources

Melting point comparison of hydroxymethylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

In the synthesis of bioactive scaffolds and high-performance polymers, hydroxymethylbenzoic acid (HMBA) isomers are critical bifunctional intermediates. While they share the molecular formula


, their thermal properties differ radically due to intramolecular forces and crystal lattice energy.

This guide provides a definitive comparison of the melting points (MP) for the ortho (2-), meta (3-), and para (4-) isomers.

The Critical Insight: The most common analytical error in this series involves 2-(hydroxymethyl)benzoic acid . Unlike the stable 3- and 4-isomers, the 2-isomer exists in a dynamic equilibrium with its lactone form, phthalide . Standard melting point measurements often yield the MP of phthalide (73–74°C) rather than the true acid (127–128°C) if the sample has spontaneously dehydrated.

Part 2: Comparative Data Analysis

The following data aggregates experimentally verified values. Note the significant thermal stability gap between the para isomer and its counterparts.

Property2-(Hydroxymethyl)benzoic acid 3-(Hydroxymethyl)benzoic acid 4-(Hydroxymethyl)benzoic acid
CAS Number 612-20-428286-79-53006-96-0
Melting Point 127 – 128 °C (Pure Acid)(Risk: 73 – 74 °C if cyclized)110 – 117 °C 180 – 185 °C (dec.)
Structure Ortho (1,2-substitution)Meta (1,3-substitution)Para (1,4-substitution)
Stability Low: Prone to spontaneous cyclization (lactonization) to Phthalide.Moderate: Stable solid; lower lattice energy than para.High: High symmetry allows dense crystal packing.
Key Application Phthalide synthesis, prodrug linkers (cyclization-activated).Specialty polymers, cross-linking agents.Thermoplastic polyesters, drug intermediates (e.g., Eprosartan).

Part 3: Technical Deep Dive & Causality

The Ortho-Effect: The Phthalide Trap

The 2-isomer is unique because the hydroxyl group and carboxylic acid are spatially adjacent. Under acidic or thermal stress, it undergoes intramolecular esterification to form phthalide.

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon.

  • Analytical Consequence: If you measure a MP of ~74°C for a sample labeled "2-hydroxymethylbenzoic acid," your sample has likely dehydrated. The true acid melts at ~127°C but may decompose/cyclize during the measurement if heating is too slow.

The Para-Symmetry Advantage

4-(Hydroxymethyl)benzoic acid exhibits the highest melting point (~182°C).

  • Causality: The para substitution provides a linear, symmetrical geometry. This allows the molecules to pack efficiently in the crystal lattice, maximizing intermolecular Hydrogen Bonding (dimerization of carboxylic acids + alcohol H-bonds). Breaking this lattice requires significantly more thermal energy.

The Meta-Isomer Compromise

The 3-isomer has a "kinked" geometry (120° bond angle), preventing the dense packing seen in the para form, resulting in the lowest true melting point of the series (110–117°C).

Part 4: Visualization of Chemical Behaviors

Diagram 1: The 2-Isomer Cyclization Equilibrium

This diagram illustrates the spontaneous transformation that confuses MP data.

OrthoCyclization Acid 2-(Hydroxymethyl)benzoic Acid (Open Chain Form) MP: 127-128°C Intermediate Tetrahedral Intermediate Acid->Intermediate Heat / Acid Lactone Phthalide (Lactone Form) MP: 73-74°C Intermediate->Lactone - H2O Water H2O Intermediate->Water Lactone->Acid NaOH / H2O (Hydrolysis)

Caption: Thermal or acidic conditions drive the open-chain acid (blue) to the stable lactone (red), altering the observed melting point.

Diagram 2: Differential Processing Workflow

A self-validating protocol to distinguish and purify the isomers.

PurificationWorkflow Start Unknown Isomer Sample CheckMP Step 1: Capillary Melting Point Start->CheckMP LowMP MP ~74°C CheckMP->LowMP MidMP MP 110-128°C CheckMP->MidMP HighMP MP >180°C CheckMP->HighMP PhthalideID Suspect Phthalide (Dehydrated 2-Isomer) LowMP->PhthalideID MetaID Likely 3-Isomer (Verify with HPLC) MidMP->MetaID ParaID Likely 4-Isomer (High Stability) HighMP->ParaID Validation Validation Step: Dissolve in NaOH -> Acidify cold -> Filter PhthalideID->Validation Hydrolysis True2Isomer Recovered 2-Isomer MP should rise to ~127°C Validation->True2Isomer

Caption: Workflow to distinguish isomers and validate the 2-isomer by reversing cyclization.

Part 5: Validated Experimental Protocol

To ensure data integrity, use this protocol for MP determination, particularly for the 2-isomer.

Protocol: Rapid Heating MP Determination

  • Preparation: Dry samples in a vacuum desiccator over

    
     for 4 hours at room temperature. Do not heat-dry the 2-isomer.
    
  • Apparatus: Use a digital melting point apparatus (e.g., Buchi or Stuart) with video capture.

  • Ramp Rate:

    • Start: Ramp at 10°C/min to 100°C.

    • Critical Phase: For the 2-isomer, maintain a fast ramp (5°C/min) to minimize time for cyclization in the capillary. For 3- and 4-isomers, a standard 1°C/min ramp is acceptable near the melt.

  • Observation:

    • 2-Isomer: Look for "sweating" or droplets at ~74°C (partial conversion to phthalide) before the bulk melt at 127°C.

    • 4-Isomer: Expect a sharp melt with decomposition (discoloration) near 185°C.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11920, 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-hydroxy- vs Hydroxymethyl derivatives: Thermochemical Data. Retrieved from [Link]

Elemental Analysis of C9H10O3 Derivatives: A Comparative Guide to Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Validation Dilemma

In pharmaceutical drug development, I frequently encounter a critical analytical misconception: the over-reliance on High-Resolution Mass Spectrometry (HRMS) for proving the bulk purity of active pharmaceutical ingredients (APIs) and intermediates. While HRMS is an unparalleled tool for exact mass determination and structural elucidation, it is fundamentally qualitative regarding bulk purity.

For derivatives of the chemical formula C9H10O3 —which include vital compounds like the antimicrobial preservative Ethylparaben [4] and the synthetic intermediate Ethylvanillin—proving that a synthesized batch meets the ≥95% purity threshold requires absolute elemental quantification. This guide objectively compares traditional Dynamic Flash Combustion (CHNS/O Analysis) against HRMS, providing the theoretical frameworks, causality-driven protocols, and experimental data required for rigorous IND/NDA regulatory submissions.

DecisionPathway Start C9H10O3 Derivative (e.g., Ethylparaben) Goal Characterization Goal Start->Goal CHNS Flash Combustion CHNS/O Analyzer Goal->CHNS Bulk Purity (±0.4% Tolerance) HRMS High-Resolution Mass Spectrometry Goal->HRMS Exact Mass (±5 ppm Tolerance) CHNS_Res Absolute Mass Fractions (%C, %H, %O) CHNS->CHNS_Res HRMS_Res Molecular Formula Identification HRMS->HRMS_Res Valid Comprehensive IND/NDA Submission Data CHNS_Res->Valid HRMS_Res->Valid

Analytical decision pathway for C9H10O3 derivatives.

Theoretical Framework: The C9H10O3 Baseline

Before evaluating analytical technologies, we must establish the theoretical baseline. Using IUPAC standard atomic weights (C: 12.011, H: 1.008, O: 15.999), the exact molecular weight of C9H10O3 is 166.176 g/mol .

According to the American Chemical Society (ACS) guidelines for new compound characterization, experimental elemental analysis values must fall strictly within ±0.4% of these calculated theoretical values to confirm bulk sample purity [1].

Table 1: Theoretical vs. Acceptable Experimental Ranges for C9H10O3
ElementTheoretical Mass Fraction (%)ACS Acceptable Range (±0.4%)Diagnostic Value for C9H10O3 Derivatives
Carbon (C) 65.05%64.65% - 65.45%Primary indicator of bulk purity and skeletal integrity.
Hydrogen (H) 6.07%5.67% - 6.47%Highly sensitive to residual moisture (H2O) or incomplete drying.
Oxygen (O) 28.88%28.48% - 29.28%Confirms oxidation state; deviations suggest solvent retention (e.g., Ethanol).
Nitrogen (N) 0.00%≤ 0.10% (Trace)Critical impurity marker; detects residual amine catalysts or reactants.

Expert Insight: Because C9H10O3 contains no nitrogen, the nitrogen channel in a CHNS analyzer serves as a highly sensitive, built-in purity check. A reading of >0.1% N immediately flags contamination from synthetic amine reagents that NMR or UV-Vis might miss.

Technology Comparison: CHNS/O vs. HRMS

Why can't we just use HRMS for everything? The answer lies in matrix effects and ionization physics .

HRMS relies on ionization techniques like Electrospray Ionization (ESI). If a C9H10O3 sample is contaminated with 20% inorganic salts (e.g., NaCl from a neutralization step), the salt will not ionize efficiently in the target mass range. The HRMS will still yield a pristine, high-resolution spectrum of the target molecule, completely masking the 20% impurity.

Conversely, Dynamic Flash Combustion (CHNS/O) is an absolute quantitative method [2]. It completely destroys the sample. If that same sample contains 20% NaCl, the Carbon mass fraction will drop from 65.05% to ~52.04%, immediately failing the ACS ±0.4% tolerance standard and exposing the impure batch.

Table 2: Performance Comparison
FeatureFlash Combustion CHNS/OHigh-Resolution Mass Spectrometry (HRMS)
Primary Utility Absolute bulk purity quantificationExact molecular mass & structural identification
Matrix Effects None (complete thermal destruction)High (susceptible to ion suppression/enhancement)
Tolerance Standard ±0.4% absolute mass fraction±5 ppm exact mass deviation
Sample Prep Direct solid micro-weighing (no solvents)Requires dissolution, potential for degradation
Cost per Analysis Low (Consumables: Tin, He, O2)High (Solvents, Column wear, Instrument time)

Experimental Workflow: Self-Validating Flash Combustion Protocol

To achieve the ±0.4% accuracy required for regulatory compliance, the analytical protocol must be treated as a self-validating system. Below is the optimized methodology for analyzing C9H10O3 derivatives using a modern CHNS/O analyzer.

CombustionWorkflow Weigh Micro-weighing (2-5 mg in Tin) Combust Flash Combustion (1020°C + O2) Weigh->Combust Reduce Reduction Reactor (Cu, 650°C) Combust->Reduce Trap Water Trap (Mg(ClO4)2) Reduce->Trap Separate GC Column Separation Trap->Separate Detect TCD Detection & Integration Separate->Detect

Step-by-step dynamic flash combustion workflow for CHNS/O analysis.

Step-by-Step Methodology & Causality

1. Micro-Weighing & Encapsulation

  • Action: Weigh exactly 2.000 to 3.000 mg of the C9H10O3 sample into a high-purity tin capsule using a 6-place microbalance. Fold and tightly crimp the capsule.

  • Causality: Because final elemental percentages are calculated relative to the initial sample mass, weighing is the largest source of potential error [3]. The tin capsule is not merely a container; it acts as a crucial catalyst. When exposed to oxygen at 1020°C, the oxidation of tin is highly exothermic, temporarily spiking the localized temperature to ~1800°C. This "flash" ensures that even highly refractory aromatic rings in C9H10O3 derivatives are completely obliterated.

2. Baseline Calibration (K-Factor)

  • Action: Analyze a Certified Reference Material (CRM), such as Benzoic Acid (C7H6O2), at varying weights (1–4 mg) to build a K-factor calibration curve.

  • Causality: K-factor calibration assumes a linear response from the Thermal Conductivity Detector (TCD). Benzoic acid is chosen because its combustion kinetics closely mirror those of C9H10O3 derivatives.

3. Combustion & Reduction

  • Action: Drop the capsule into the oxidation reactor (1020°C) during an oxygen pulse. The resulting gas mixture (CO2, H2O, NOx, and excess O2) is swept by a Helium carrier gas into a reduction reactor packed with elemental copper at 650°C.

  • Causality: The copper serves a dual purpose: it scavenges any unreacted, highly corrosive oxygen (protecting the downstream GC column) and quantitatively reduces NOx species to N2 gas, ensuring accurate nitrogen baseline readings.

4. Separation & Detection

  • Action: The gases pass through a GC column to separate N2, CO2, and H2O, which are then sequentially detected by the TCD.

5. The Self-Validation Step (Critical)

  • Action: Insert a known Quality Control (QC) standard (e.g., highly purified Ethylvanillin) as an "unknown" sample every 10 runs.

  • System Logic: If the QC result deviates by more than ±0.15% from its theoretical value, the system automatically halts the sequence. This proves that no calibration drift, ash buildup, or moisture trap saturation has occurred, mathematically validating the integrity of the surrounding unknown samples.

Conclusion & Strategic Recommendations

While HRMS is an indispensable tool for molecular identification during the early stages of drug discovery, it cannot replace the absolute quantitative power of elemental analysis. For the characterization of C9H10O3 derivatives, Dynamic Flash Combustion remains the gold standard for bulk purity validation.

Strategic Recommendation: Implement a hybrid analytical pipeline. Use HRMS to confirm that you have synthesized the correct C9H10O3 isomer, and use CHNS/O elemental analysis to prove to regulatory bodies that your synthesized batch is free of inorganic salts, retained solvents, and synthetic catalysts.

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science, National Institutes of Health (NIH) URL:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo Laboratory Weighing URL:[Link]

  • Ethylparaben | C9H10O3 | CID 8434 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Safety Operating Guide

4-(Hydroxymethyl)-3-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 4-(Hydroxymethyl)-3-methylbenzoic Acid

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory logistics. Designed for researchers and drug development professionals, this guide details the exact procedures and mechanistic reasoning required to safely handle and dispose of 4-(Hydroxymethyl)-3-methylbenzoic acid.

Chemical Profiling & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. 4-(Hydroxymethyl)-3-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of both a carboxylic acid and a hydroxymethyl group allows for hydrogen bonding, while its aromatic ring imparts lipophilic characteristics.

Table 1: Chemical Identity & Hazard Specifications

ParameterSpecification
Chemical Name 4-(Hydroxymethyl)-3-methylbenzoic acid
CAS Number 1423070-20-5[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Storage Conditions Sealed, dry environment at 2-8°C[1]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]
Incompatibilities Strong oxidizing agents, strong bases[3]

Mechanistic Causality of Hazards: This compound poses a triple-threat exposure risk (oral, dermal, inhalation)[2]. In a laboratory setting, the primary operational risk is the inhalation of aerosolized dust particulates (H332). Furthermore, because it is a stable aromatic organic acid, it must never be disposed of via the sanitary sewer. Unlike simple aliphatic acids (e.g., acetic acid), complex substituted benzoic acids are not readily degraded by standard biological wastewater treatment and can pose severe environmental toxicity risks[4].

Waste Segregation & Disposal Workflows

Proper disposal requires strict adherence to institutional Environmental Health and Safety (EH&S) and EPA protocols.

Why Neutralization is Insufficient: A common laboratory misconception is that all acids can be neutralized to a pH of 7 and poured down the drain. While this applies to trace amounts of simple mineral acids, organic acids that retain toxicity after neutralization must be managed as hazardous waste[4]. Because 4-(Hydroxymethyl)-3-methylbenzoic acid is a harmful substituted aromatic, its neutralized salts remain environmentally hazardous and are strictly prohibited from drain disposal[4].

Step-by-Step Disposal Methodology:

  • Solid Waste Collection: Collect any unused solid powder, contaminated weigh boats, and filter papers in a clearly labeled, sealable polyethylene or glass container[5]. Do not use steel containers, as organic acids can slowly react with metals over time[4].

  • Liquid Waste Segregation:

    • Aqueous Solutions: If the compound is dissolved in an aqueous buffer, collect it in an aqueous hazardous waste carboy. Do not attempt to drain-dispose[4].

    • Organic Solutions: If dissolved in organic solvents (e.g., DMSO, methanol), segregate the waste into the appropriate "Halogenated" or "Non-Halogenated" solvent waste stream based on the primary carrier solvent.

  • Labeling: Attach a completed Hazardous Waste label before adding waste to the container. The label must explicitly state the full chemical name and indicate "Toxic" and "Irritant" hazard characteristics[5].

  • Storage & Transport: Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a polypropylene tub) to prevent leaks from mixing with incompatible chemicals like strong bases or oxidizers[4].

WasteSegregation Start Waste Generation: 4-(Hydroxymethyl)-3-methylbenzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidContainer Seal in Polyethylene/ Glass Container Solid->SolidContainer SolventCheck Aqueous or Organic? Liquid->SolventCheck Label Label: Hazardous Waste (Toxic/Irritant) SolidContainer->Label Organic Organic Solvent SolventCheck->Organic Organic Aqueous Aqueous Solution SolventCheck->Aqueous Aqueous OrgContainer Organic Waste Stream (Hal/Non-Hal) Organic->OrgContainer AqContainer Hazardous Aqueous Waste (Do NOT Drain) Aqueous->AqContainer OrgContainer->Label AqContainer->Label EHSPickup EH&S Collection & Incineration Label->EHSPickup

Logic pathway for segregating and disposing of 4-(Hydroxymethyl)-3-methylbenzoic acid waste.

Emergency Spill Response Protocol

Spills involving solid organic acids require immediate, calculated action to prevent dust generation and subsequent inhalation exposure.

Table 2: Required PPE for Spill Cleanup

PPE CategorySpecification
Eye Protection Chemical splash goggles (Face shield required if liquid risk exists)[5]
Hand Protection Nitrile, neoprene, or butyl gloves[5]
Body Protection Fully-buttoned lab coat or chemical smock[5]
Respiratory N95 or half-mask respirator (Required if dust is heavily aerosolized)[5]

Step-by-Step Spill Remediation:

  • Secure the Area: Evacuate non-essential personnel and eliminate any potential ignition sources, as suspended organic dust can act as a combustion hazard[3].

  • Assess the Spill State:

    • For Dry Powder:Do not dry sweep. Dry sweeping aerosolizes the compound, immediately triggering the H332 inhalation hazard. Instead, use a HEPA-filtered vacuum. If a HEPA vacuum is unavailable, gently moisten the powder with a compatible liquid (e.g., water) to bind the dust into a paste before wiping it up[3].

    • For Liquid Solutions: Cover the spill with an inert, dry absorbent material (such as vermiculite or sand). Do not use combustible absorbents like sawdust[5].

  • Collection: Carefully scoop the absorbed material or moistened paste into a resealable plastic bag or wide-mouth hazardous waste container[5].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove residual acidic traces. Ensure the area is well-ventilated during this process[3].

  • Final Disposal: Tag all cleanup materials (including contaminated gloves and paper towels) as hazardous waste and request an immediate EH&S pickup[5].

SpillResponse Spill Spill Detected Evacuate Secure Area & Don PPE Spill->Evacuate Type Spill Type? Evacuate->Type Dry Dry Powder Type->Dry Wet Solution/Wet Type->Wet HEPA HEPA Vacuum or Moisten (No Dust) Dry->HEPA Absorb Use Inert Absorbent (e.g., Sand/Vermiculite) Wet->Absorb Collect Place in Sealed Disposal Container HEPA->Collect Absorb->Collect Wash Ventilate & Wash Area Collect->Wash Dispose EH&S Hazardous Waste Disposal Wash->Dispose

Step-by-step emergency response protocol for chemical spills.

Long-Term Storage & Operational Logistics

To maintain the chemical integrity of 4-(Hydroxymethyl)-3-methylbenzoic acid and prevent accidental laboratory incidents, adhere to the following logistical standards:

  • Temperature Control: Store strictly at 2-8°C to prevent thermal degradation of the compound[1].

  • Atmospheric Control: Keep the container tightly sealed in a dry environment. Ambient moisture can lead to powder caking and potential degradation of the reactive hydroxymethyl group[1].

  • Chemical Segregation: Store strictly away from strong oxidizing agents (e.g., perchlorates, peroxides) and strong bases. Mixing organic acids with these incompatible classes can generate dangerous exothermic reactions and pressure buildup[5].

References

  • ChemScene. "4-(Hydroxymethyl)
  • ChemScene. "1423070-20-5 | 4-(Hydroxymethyl)-3-methylbenzoic acid SDS."
  • Washington State University.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."
  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet."
  • Saint Mary's University.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.